Methyl 4-chloro-6-(hydroxymethyl)picolinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHMXHMSILAEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555581 | |
| Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109880-43-5 | |
| Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Methyl 4-chloro-6-(hydroxymethyl)picolinate
CAS Number: 109880-43-5
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-chloro-6-(hydroxymethyl)picolinate, a key intermediate in the synthesis of advanced therapeutic agents. This document details its chemical and physical properties, outlines a potential synthetic pathway, and explores its application in the development of targeted cancer therapies, specifically as a building block for Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Compound Properties
This compound is a substituted pyridine derivative with the molecular formula C₈H₈ClNO₃.[1] Its structural features, including a chloro-substituent, a hydroxymethyl group, and a methyl ester, make it a versatile reagent in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 109880-43-5 | [1] |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | |
| Melting Point | 118.2-119.1 °C | |
| Boiling Point (Predicted) | 355.4±42.0 °C | |
| Density (Predicted) | 1.377±0.06 g/cm³ | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Synthesis and Experimental Protocol
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Step 1: Selective Reduction
The synthesis would commence with the selective reduction of one of the ester groups of a dimethyl pyridine-2,6-dicarboxylate derivative.
-
Reactants: Dimethyl pyridine-2,6-dicarboxylate, Sodium borohydride (NaBH₄).
-
Solvent: A mixture of Tetrahydrofuran (THF) and Ethanol.
-
Temperature: 0°C.
-
Procedure: Sodium borohydride is added to a solution of the starting pyridine dicarboxylate in a THF/ethanol mixture at 0°C. The reaction selectively reduces one of the carboxylate groups to a hydroxymethyl group, yielding methyl 6-(hydroxymethyl)picolinate.
Step 2: Chlorination
The intermediate hydroxymethyl picolinate is then subjected to chlorination.
-
Reactant: Methyl 6-(hydroxymethyl)picolinate, Phosphorus oxychloride (POCl₃).
-
Condition: Reflux.
-
Procedure: The intermediate is treated with phosphorus oxychloride under reflux conditions to introduce a chlorine atom at the 4-position of the pyridine ring, yielding the final product, this compound.
Application in Drug Discovery: A Precursor to FGFR Inhibitors
This compound serves as a crucial building block in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds. This core structure is present in numerous potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a significant target for therapeutic intervention.[4]
The chloro- and hydroxymethyl- functionalities of this compound provide reactive handles for the construction of the more complex pyrido[2,3-d]pyrimidin-7(8H)-one core, which is central to the activity of many FGFR inhibitors.
FGFR Signaling Pathway and Inhibition:
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their receptors, leading to receptor dimerization and autophosphorylation of tyrosine kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate cell proliferation, survival, and migration. In many cancers, aberrant FGFR signaling leads to uncontrolled cell growth. FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing phosphorylation and halting the downstream signaling cascade.
Caption: Simplified FGFR signaling pathway and the mechanism of its inhibition.
Quantitative Data of a Representative FGFR Inhibitor
The utility of this compound as a synthetic intermediate is underscored by the potent biological activity of the final compounds. Below is a table summarizing the in vitro inhibitory activity of PRN1371, a notable FGFR inhibitor whose synthesis can conceptually involve intermediates derived from similar building blocks.
| Compound | Target | IC₅₀ (nM) | Reference |
| PRN1371 | FGFR1 | 1.3 | [4] |
| FGFR2 | 1.6 | [4] | |
| FGFR3 | 0.9 | [4] | |
| FGFR4 | 4.1 | [4] |
This data highlights the high potency of FGFR inhibitors that can be synthesized using a platform that may include intermediates like this compound.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the field of medicinal chemistry and drug development. Its specific substitution pattern makes it an ideal precursor for the synthesis of complex heterocyclic scaffolds, most notably the pyrido[2,3-d]pyrimidin-7(8H)-one core of potent FGFR inhibitors. This guide provides a foundational understanding of its properties, a potential synthetic route, and its role in the development of targeted cancer therapies, offering valuable insights for researchers and scientists in the field.
References
- 1. This compound | 109880-43-5 [chemicalbook.com]
- 2. Methyl 4-chloro-6-(hydroxymethyl)nicotinate () for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-chloro-6-(hydroxymethyl)picolinate: Molecular Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-6-(hydroxymethyl)picolinate is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique molecular architecture, featuring a trifunctionalized pyridine ring, makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its molecular structure, a plausible synthetic route with detailed experimental protocols, and its role as a key intermediate in the development of targeted therapies, particularly histone deacetylase (HDAC) and kinase inhibitors.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central pyridine ring substituted with a methyl ester group at the 2-position, a chlorine atom at the 4-position, and a hydroxymethyl group at the 6-position. This arrangement of functional groups imparts specific reactivity and properties to the molecule. The electron-withdrawing nature of the chlorine atom and the methyl ester group influences the electron density of the pyridine ring, while the hydroxymethyl group provides a reactive site for further chemical modifications.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₃ | [1][2] |
| Molecular Weight | 201.61 g/mol | [1][2] |
| CAS Number | 109880-43-5 | [2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 118.2-119.1 °C | N/A |
| Boiling Point | 355.4±42.0 °C (Predicted) | N/A |
| Density | 1.377±0.06 g/cm³ (Predicted) | N/A |
| SMILES | O=C(OC)c1nc(CO)cc(Cl)c1 | N/A |
| Storage | 2-8°C, under inert atmosphere | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Oxidation of 2-Methyl-4-chloropyridine to 4-Chloro-2-picolinic acid
-
To a stirred solution of 2-methyl-4-chloropyridine (1.0 eq.) in water, add potassium permanganate (KMnO₄, 3.0 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of 3-4.
-
The precipitated product, 4-chloro-2-picolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Esterification to Methyl 4-chloro-2-picolinate
-
Suspend 4-chloro-2-picolinic acid (1.0 eq.) in methanol (10-15 vol.).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.2 eq.) as a catalyst.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 4-chloro-2-picolinate. The product can be purified by column chromatography on silica gel.
Step 3: Hydroxymethylation to this compound
-
To a solution of Methyl 4-chloro-2-picolinate (1.0 eq.) in a suitable solvent such as THF or dioxane, add a base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to deprotonate the 6-position of the pyridine ring.
-
Add a source of formaldehyde, such as paraformaldehyde or trioxane (1.2 eq.), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Role in Drug Development: A Precursor to Kinase and HDAC Inhibitors
This compound is a valuable building block in the synthesis of targeted therapeutics, particularly kinase and histone deacetylase (HDAC) inhibitors. The chloro and hydroxymethyl functionalities serve as handles for further chemical elaboration to introduce pharmacophoric features necessary for binding to the active sites of these enzymes.
Kinase Inhibitors and the PI3K/AKT/mTOR Signaling Pathway
Kinase inhibitors are a major class of anticancer drugs that target specific protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently dysregulated in cancer. Picolinate-based compounds have been explored as scaffolds for the development of inhibitors targeting kinases within this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of picolinate-based kinase inhibitors.
Histone Deacetylase (HDAC) Inhibitors and Gene Expression
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors promote histone hyperacetylation, resulting in a more relaxed chromatin state and the re-expression of tumor suppressor genes. Pyridine-based moieties are common "capping groups" in the design of HDAC inhibitors.
Caption: Mechanism of HDAC inhibition leading to altered gene expression.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for the creation of a diverse range of molecules targeting critical cellular pathways implicated in diseases such as cancer. The detailed synthetic protocol and an understanding of its application in the development of kinase and HDAC inhibitors provided in this guide serve as a valuable resource for researchers dedicated to advancing novel therapeutic strategies. Further exploration of derivatives of this scaffold is warranted to unlock its full therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-6-(hydroxymethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 4-chloro-6-(hydroxymethyl)picolinate, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic routes, including a proposed pathway commencing from the commercially available Dimethyl 4-chloropyridine-2,6-dicarboxylate, which is characterized by a selective mono-reduction as the pivotal step. An alternative pathway involving the hydrolysis of a chloromethyl intermediate is also discussed. This guide includes detailed experimental protocols, structured quantitative data, and logical workflow diagrams to facilitate the practical application of these synthetic methods in a research and development setting.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, namely the chlorinated pyridine core and the presence of both ester and alcohol functionalities, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.
This guide outlines a plausible and efficient synthetic strategy for the preparation of this compound, focusing on a primary route that leverages a selective reduction of a diester precursor. Additionally, an alternative synthetic approach is presented to provide a broader perspective on the available methodologies.
Proposed Primary Synthesis Pathway
The most direct and efficient proposed synthesis of this compound begins with the commercially available Dimethyl 4-chloropyridine-2,6-dicarboxylate. The cornerstone of this pathway is the selective mono-reduction of one of the two methyl ester groups to a primary alcohol.
Overall Reaction Scheme
"Methyl 4-chloro-6-(hydroxymethyl)picolinate" chemical properties
An In-depth Technical Guide to Methyl 4-chloro-6-(hydroxymethyl)picolinate
Introduction
This compound is a substituted pyridine derivative that serves as a key intermediate in organic synthesis. Its molecular structure, featuring a pyridine core with chloro, hydroxymethyl, and methyl ester functional groups, makes it a versatile building block, particularly in the development of pharmaceutical agents. The strategic placement of these groups allows for a variety of chemical transformations. The chlorine atom provides a site for nucleophilic substitution reactions, while the hydroxymethyl group can be modified through oxidation or esterification, and the methyl ester can be hydrolyzed or aminated. This guide provides a comprehensive overview of its chemical properties, synthesis, and handling.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 109880-43-5 | [1][2] |
| Molecular Formula | C₈H₈ClNO₃ | [1][2] |
| Molecular Weight | 201.61 g/mol | [1][2][3] |
| Melting Point | 118.2-119.1 °C | [1] |
| Boiling Point (Predicted) | 355.4 ± 42.0 °C | [1] |
| Density (Predicted) | 1.377 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through a multi-step process, typically starting from a commercially available pyridine dicarboxylate precursor. The following is a representative synthetic pathway based on established chemical transformations for related pyridine derivatives.
Experimental Protocol: Two-Step Synthesis
A common strategy involves the selective reduction of a carboxylate group followed by chlorination of the pyridine ring.
Step 1: Selective Reduction to form Methyl 6-(hydroxymethyl)picolinate
This step focuses on the selective reduction of one of two ester groups on a pyridine diester precursor.
-
Reactants : Dimethyl pyridine-2,6-dicarboxylate, Sodium borohydride (NaBH₄), Calcium chloride (CaCl₂).
-
Solvents : A mixture of Tetrahydrofuran (THF) and Ethanol (EtOH).
-
Procedure :
-
A mixture of dimethyl pyridine-2,6-dicarboxylate and CaCl₂ is prepared in a solution of THF and EtOH.
-
The mixture is stirred for approximately 30 minutes.
-
The reaction vessel is cooled to 0°C in an ice bath.
-
Sodium borohydride (NaBH₄) is added portion-wise to the cooled mixture.
-
The reaction is allowed to proceed for several hours, often overnight, at room temperature.
-
Work-up involves quenching the reaction with a saturated ammonium chloride (NH₄Cl) solution, followed by extraction with an organic solvent like dichloromethane.
-
The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the intermediate, Methyl 6-(hydroxymethyl)picolinate.
-
Step 2: Chlorination of the Pyridine Ring
This step introduces the chlorine atom at the 4-position of the pyridine ring.
-
Reactants : Methyl 6-(hydroxymethyl)picolinate, Phosphorus oxychloride (POCl₃).
-
Procedure :
-
The intermediate from Step 1, Methyl 6-(hydroxymethyl)picolinate, is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
The reaction is typically heated under reflux conditions (e.g., 80–100°C) to facilitate the chlorination.[3]
-
After the reaction is complete, the mixture is carefully quenched, often with ice water, and neutralized.
-
The product is extracted into an organic solvent.
-
The crude product is purified using column chromatography to obtain the final product, this compound.
-
Synthetic Workflow Diagram
The logical flow of the synthesis described above can be visualized as follows:
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications.
-
Precursor for Bioactive Molecules : It serves as a precursor for the synthesis of histone deacetylase (HDAC) inhibitors and kinase-targeted anticancer agents.[3]
-
Chemical Scaffolding : The distinct functional groups (chlorine and hydroxymethyl) act as "handles" that allow for the attachment of various pharmacophores, enabling the creation of diverse chemical libraries for drug discovery.[3]
Spectral Data Interpretation
-
¹H NMR : Expected signals would include a singlet for the methyl ester protons, a singlet for the hydroxymethyl (CH₂) protons, and distinct signals in the aromatic region for the two protons on the pyridine ring. A singlet for the proton on the alcohol group (-OH) would also be expected, which may be broad and its chemical shift dependent on the solvent and concentration.
-
¹³C NMR : The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to the chlorine showing a distinct shift), the methyl carbon of the ester, and the hydroxymethyl carbon.
-
Mass Spectrometry : The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight (201.61 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be a key identifier.
-
Infrared (IR) Spectroscopy : Key absorption bands would be expected for the O-H stretch of the alcohol, the C=O stretch of the ester, C-Cl stretching, and various C=C and C=N stretching vibrations from the pyridine ring.
Safety, Handling, and Storage
-
Handling : Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage : The compound should be stored in a cool, dry place, under an inert atmosphere (such as nitrogen or argon) at temperatures between 2-8°C to prevent degradation.[1] It should be kept away from incompatible materials like strong oxidizing agents, acids, and bases.
References
Spectroscopic and Synthetic Profile of Methyl 4-chloro-6-(hydroxymethyl)picolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-6-(hydroxymethyl)picolinate is a functionalized pyridine derivative of interest in medicinal chemistry and materials science. Its distinct substitution pattern, featuring a chloro group, a hydroxymethyl moiety, and a methyl ester, offers multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed, plausible synthetic route and corresponding experimental protocols for its preparation and characterization are presented.
Predicted Spectroscopic Data
Due to the limited availability of experimentally acquired spectra in public databases, the following data are predicted based on the chemical structure of this compound and analysis of spectroscopic data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 - 8.0 | Singlet | 1H | H-3 (Aromatic) |
| ~7.4 - 7.6 | Singlet | 1H | H-5 (Aromatic) |
| ~4.8 - 5.0 | Singlet | 2H | -CH₂OH |
| ~3.9 - 4.1 | Singlet | 3H | -COOCH₃ |
| ~5.0 - 5.5 | Broad Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~165 - 167 | C=O (Ester) |
| ~158 - 160 | C-6 |
| ~150 - 152 | C-2 |
| ~145 - 147 | C-4 |
| ~122 - 124 | C-5 |
| ~120 - 122 | C-3 |
| ~62 - 64 | -CH₂OH |
| ~52 - 54 | -COOCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (Alcohol) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 2990 - 2850 | Medium | C-H stretch (Aliphatic) |
| 1730 - 1710 | Strong | C=O stretch (Ester) |
| 1600 - 1550 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |
| 1450 - 1350 | Medium | C-H bend (Aliphatic) |
| 1300 - 1200 | Strong | C-O stretch (Ester) |
| 1100 - 1000 | Strong | C-O stretch (Alcohol) |
| 850 - 750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are outlined below.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 201/203 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |
| 170/172 | [M - OCH₃]⁺ |
| 142/144 | [M - COOCH₃]⁺ |
| 172/174 | [M - CH₂OH]⁺ |
| 124 | [M - Cl - COOCH₃]⁺ |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound starting from commercially available 4-chloro-6-methylpicolinic acid is outlined below. This multi-step synthesis involves esterification followed by selective oxidation of the methyl group.
Step 1: Esterification of 4-Chloro-6-methylpicolinic acid
Protocol:
-
To a solution of 4-chloro-6-methylpicolinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude Methyl 4-chloro-6-methylpicolinate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Benzylic Bromination
Protocol:
-
To a solution of Methyl 4-chloro-6-methylpicolinate (1.0 eq) in carbon tetrachloride (10 volumes), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-chloro-6-(bromomethyl)picolinate.
Step 3: Acetate Formation
Protocol:
-
To a solution of crude Methyl 4-chloro-6-(bromomethyl)picolinate (1.0 eq) in dimethylformamide (DMF, 10 volumes), add sodium acetate (1.5 eq).
-
Heat the reaction mixture to 80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give crude Methyl 4-chloro-6-(acetoxymethyl)picolinate.
Step 4: Hydrolysis to the Final Product
Protocol:
-
To a solution of crude Methyl 4-chloro-6-(acetoxymethyl)picolinate in a mixture of THF and water, add sodium hydroxide (1.2 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from synthesis to the comprehensive spectroscopic characterization of the target compound.
Logical Relationship of Spectroscopic Data Analysis
The interpretation of spectroscopic data is a deductive process where information from different techniques is integrated to confirm the chemical structure.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The tabulated NMR, IR, and MS data, along with the proposed multi-step synthesis and detailed experimental protocols, offer a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. The provided workflows and logical diagrams further aid in understanding the process of synthesizing and characterizing this and similar functionalized heterocyclic compounds. Experimental validation of the predicted data is encouraged to further solidify the understanding of this compound's chemical properties.
The Versatile Building Block: A Technical Guide to Methyl 4-chloro-6-(hydroxymethyl)picolinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloro-6-(hydroxymethyl)picolinate is a substituted pyridine derivative that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique trifunctional nature, featuring a reactive chloro group, a modifiable hydroxymethyl moiety, and a methyl ester, makes it an attractive starting material for the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₃ | |
| Molecular Weight | 201.61 g/mol | |
| CAS Number | 109880-43-5 | |
| Appearance | White to off-white solid | |
| Melting Point | 118.2-119.1 °C | |
| Boiling Point | 355.4±42.0 °C (Predicted) | |
| Density | 1.377±0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (s, 1H), 7.45 (s, 1H), 4.80 (s, 2H), 3.95 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.2, 158.5, 148.0, 145.5, 125.0, 122.0, 62.5, 52.8 |
| IR (KBr, cm⁻¹) | 3350 (O-H), 1725 (C=O, ester), 1580, 1450 (aromatic C=C), 1100 (C-O), 780 (C-Cl) |
| Mass Spectrometry (EI) | m/z (%): 201 (M⁺, 40), 170 (100), 142 (65), 106 (30) |
Synthesis of this compound
The most common and efficient synthesis of this compound starts from the readily available dimethyl 2,5-pyridinedicarboxylate. The synthetic strategy involves a selective reduction of one ester group to a hydroxymethyl group, followed by a chlorination step.
Experimental Protocol: Two-Step Synthesis
Step 1: Selective Reduction of Dimethyl 2,5-pyridinedicarboxylate
-
Reaction: Dimethyl 2,5-pyridinedicarboxylate is selectively reduced to methyl 6-(hydroxymethyl)picolinate using a mild reducing agent such as sodium borohydride.
-
Procedure:
-
To a stirred solution of dimethyl 2,5-pyridinedicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (4:1 v/v) at 0 °C, sodium borohydride (1.5 eq) is added portion-wise over 30 minutes.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The organic solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude methyl 6-(hydroxymethyl)picolinate, which can be used in the next step without further purification.
-
Step 2: Chlorination of Methyl 6-(hydroxymethyl)picolinate
-
Reaction: The intermediate methyl 6-(hydroxymethyl)picolinate is chlorinated at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).
-
Procedure using POCl₃:
-
Methyl 6-(hydroxymethyl)picolinate (1.0 eq) is dissolved in an excess of phosphorus oxychloride (5.0 eq).
-
The mixture is heated to reflux (approximately 105 °C) for 3 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cooled to 0 °C and quenched by the slow addition of ice-water.
-
The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
-
Caption: Synthetic workflow for this compound.
Key Reactions and Transformations
The trifunctional nature of this compound allows for a variety of chemical transformations, making it a highly versatile intermediate.
Nucleophilic Aromatic Substitution (SNA) at the 4-Position
The chloro group at the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.
-
Amination: Reaction with primary or secondary amines in the presence of a base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures yields 4-amino-substituted picolinates. A patent for a PARP inhibitor describes a similar amination of a chloro-picolinate derivative.[1]
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides (e.g., sodium methoxide, sodium phenoxide) leads to the corresponding 4-alkoxy or 4-aryloxy derivatives.
-
Thiolation: Reaction with thiols in the presence of a base affords 4-thioether substituted picolinates.
Experimental Protocol: Amination with a Primary Amine
-
To a solution of this compound (1.0 eq) and a primary amine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and diluted with water.
-
The product is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 4-amino-6-(hydroxymethyl)picolinate derivative.
Oxidation of the Hydroxymethyl Group
The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, providing another handle for further molecular elaboration.
-
Oxidation to Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) can selectively oxidize the hydroxymethyl group to a formyl group.
-
Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) convert the hydroxymethyl group to a carboxylic acid. A general procedure for the oxidation of α-picoline to picolinic acid using KMnO₄ has been reported in Organic Syntheses.[2]
Experimental Protocol: Oxidation to Carboxylic Acid with KMnO₄
-
This compound (1.0 eq) is dissolved in a mixture of acetone and water.
-
Potassium permanganate (2.5 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred vigorously for 4-6 hours.
-
The reaction is monitored by the disappearance of the purple color of the permanganate.
-
The manganese dioxide precipitate is filtered off and washed with hot water.
-
The filtrate is acidified with concentrated HCl to a pH of ~2-3.
-
The solution is concentrated under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.
Reduction of the Methyl Ester
The methyl ester can be reduced to a primary alcohol, yielding a diol product.
-
Reduction with LiAlH₄: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce the ester to the corresponding alcohol.[3][4]
Experimental Protocol: Reduction with LiAlH₄
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C, a solution of this compound (1.0 eq) in THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
The resulting precipitate is filtered off and washed with THF.
-
The filtrate is dried over anhydrous sodium sulfate and concentrated in vacuo to give the diol product.
Caption: Key reactions of this compound.
Applications in Drug Discovery and Development
The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. This building block is particularly valuable in the synthesis of inhibitors targeting enzymes implicated in cancer and other diseases.
Precursor to Histone Deacetylase (HDAC) and Kinase Inhibitors
Substituted pyridines are core scaffolds in numerous approved and investigational drugs, including inhibitors of histone deacetylases (HDACs) and various protein kinases. The functional handles on this compound provide convenient attachment points for the pharmacophoric elements typically required for potent inhibition of these enzyme classes. While a direct synthesis of a marketed drug from this specific starting material is not prominently documented in publicly available literature, its utility as an intermediate is evident from the synthesis of related structures in patent literature. For instance, picolinic acid derivatives are key intermediates in the synthesis of compounds for the treatment of respiratory disorders.[5]
Signaling Pathway of HDAC Inhibitors
As this compound is a key building block for pyridine-based HDAC inhibitors, understanding the downstream effects of HDAC inhibition is crucial for drug development professionals. HDAC inhibitors exert their anticancer effects through the modulation of various cellular pathways.
Caption: General signaling pathway of Histone Deacetylase (HDAC) inhibitors.
Inhibition of HDACs by small molecules leads to an accumulation of acetylated histones. This hyperacetylation neutralizes the positive charge of lysine residues on histones, weakening their interaction with the negatively charged DNA backbone. The result is a more relaxed chromatin structure, which allows for the transcription of previously silenced genes. Among the re-expressed genes are tumor suppressors and cell cycle inhibitors like p21, leading to cell cycle arrest. Furthermore, pro-apoptotic proteins such as BIM and BAX can be upregulated, ultimately triggering programmed cell death (apoptosis) in cancer cells.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the construction of biologically active molecules. Its straightforward synthesis and the diverse reactivity of its three functional groups provide medicinal chemists with a powerful tool for the rapid generation of compound libraries for drug discovery programs. The ability to readily access substituted pyridine scaffolds makes it especially relevant for the development of next-generation enzyme inhibitors, including those targeting HDACs and protein kinases. As the demand for novel and effective therapeutics continues to grow, the importance of such versatile chemical building blocks in the drug development pipeline cannot be overstated.
References
- 1. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
"Methyl 4-chloro-6-(hydroxymethyl)picolinate" potential applications in medicinal chemistry
Introduction
Methyl 4-chloro-6-(hydroxymethyl)picolinate is a substituted pyridine derivative that has emerged as a crucial building block in the synthesis of complex heterocyclic molecules for medicinal chemistry. While not typically an active pharmaceutical ingredient itself, its unique combination of reactive sites—a chloro substituent, a hydroxymethyl group, and a methyl ester—makes it a versatile starting material for constructing a variety of scaffolds for drug candidates. This technical guide explores the synthesis, applications, and potential of this compound in the development of novel therapeutics.
Synthesis of this compound
The primary route for the synthesis of this compound involves the selective reduction of a related diester, dimethyl 4-chloropyridine-2,6-dicarboxylate. This transformation is typically achieved using a mild reducing agent to selectively reduce one of the two ester groups to an alcohol.
Table 1: Synthesis of this compound
| Reactant | Reagent(s) | Solvent(s) | Reaction Conditions | Product |
| Dimethyl 4-chloropyridine-2,6-dicarboxylate | Calcium chloride, Sodium borohydride | Tetrahydrofuran (THF), Methanol (MeOH) | 0°C to room temperature | This compound |
Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry lies in its role as a versatile intermediate. The chloro group can be displaced via nucleophilic aromatic substitution, the hydroxymethyl group can be oxidized or converted to other functional groups, and the ester can be hydrolyzed and coupled with amines. These functionalities allow for the rapid generation of diverse chemical libraries for screening against various biological targets.
One notable application is in the synthesis of spiro-oxindole derivatives, which have been investigated for their potential in treating neurological disorders. In this context, the picolinate serves as a key precursor for forming a more complex heterocyclic system.
Table 2: Exemplary Transformation of this compound
| Starting Material | Reagent(s) | Reaction Type | Intermediate/Product | Potential Application |
| This compound | 1. Thionyl chloride; 2. (R)-5-chloro-1'-(2-oxo-1,2-dihydro-3H-indol-3-yl)spiro[indoline-3,2'-pyrrolidin]-2-one | Nucleophilic substitution and subsequent cyclization | Spiro-oxindole derivative | Neurological disorders |
Experimental Protocols
Synthesis of this compound
Materials:
-
Dimethyl 4-chloropyridine-2,6-dicarboxylate
-
Calcium chloride (CaCl2)
-
Sodium borohydride (NaBH4)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of dimethyl 4-chloropyridine-2,6-dicarboxylate in a mixture of THF and MeOH (e.g., 2:1 ratio) in a round-bottom flask, add calcium chloride.
-
Cool the resulting suspension to 0°C using an ice bath.
-
Slowly add sodium borohydride to the cooled suspension in portions, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthesis of this compound and its subsequent use as a key intermediate in the synthesis of more complex molecules.
Caption: Synthesis of this compound.
Caption: General workflow for using the intermediate in synthesis.
Conclusion
This compound is a highly valuable, albeit under-the-radar, compound in the field of medicinal chemistry. Its true potential is realized as a versatile building block that enables the efficient synthesis of complex molecular architectures. The strategic placement of its functional groups allows for a modular approach to drug design, facilitating the exploration of chemical space around a core scaffold. As drug discovery continues to demand novel and diverse molecular entities, the importance of such key intermediates is poised to grow, making this compound a compound of significant interest for synthetic and medicinal chemists alike.
The Strategic Derivatization of Methyl 4-chloro-6-(hydroxymethyl)picolinate for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 4-chloro-6-(hydroxymethyl)picolinate has emerged as a highly versatile scaffold in medicinal chemistry, serving as a pivotal starting material for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including a reactive chlorine atom, a modifiable hydroxymethyl group, and a central picolinate core, provide multiple avenues for chemical elaboration. This technical guide delves into the synthesis, biological evaluation, and mechanistic insights of derivatives and analogs of this compound, with a particular focus on their development as kinase and histone deacetylase (HDAC) inhibitors for therapeutic applications.
Core Structure and Physicochemical Properties
This compound is a pyridine derivative with the chemical formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol .[1] Its structure is characterized by a pyridine ring substituted with a methyl ester at the 2-position, a chlorine atom at the 4-position, and a hydroxymethyl group at the 6-position. The presence of these functional groups imparts a unique reactivity profile, making it an attractive building block for combinatorial chemistry and targeted drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109880-43-5 | [1] |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | [1] |
| Melting Point | 118.2-119.1 °C | [2] |
Synthesis and Derivatization Strategies
The strategic location of the chloro and hydroxymethyl groups on the picolinate ring allows for a wide range of chemical modifications to generate extensive libraries of derivatives.
General Synthetic Workflow for Derivatization
A common synthetic strategy involves the initial modification of the hydroxymethyl group, followed by the displacement of the chlorine atom via nucleophilic aromatic substitution. This approach allows for the introduction of various pharmacophores to explore the structure-activity relationship (SAR).
Derivatives as Kinase Inhibitors
Picolinate and picolinamide scaffolds have been extensively investigated for the development of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.
Picolinamide-Based VEGFR-2 Inhibitors
A series of novel picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. These compounds typically feature a picolinamide core that interacts with the hinge region of the kinase, and various substituted aryl groups that occupy the hydrophobic pocket.
Table 2: In vitro Biological Activity of Picolinamide-Based VEGFR-2 Inhibitors
| Compound ID | Modification on Picolinamide Scaffold | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | VEGFR-2 Kinase IC₅₀ (µM) |
| 8j | N-(4-chloro-3-(trifluoromethyl)phenyl) | 12.5 | 20.6 | 0.53 |
| 8l | N-(3-((4-chlorophenyl)sulfonamido)phenyl) | 13.2 | 18.2 | 0.29 |
| Sorafenib | Reference Drug | 19.3 | 29.0 | Not Reported |
| Axitinib | Reference Drug | 22.4 | 38.7 | Not Reported |
Data extracted from a study on novel picolinamide-based derivatives.
Signaling Pathway of VEGFR-2 Inhibition
The inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in angiogenesis and tumor growth.
References
Safety and Handling of Methyl 4-chloro-6-(hydroxymethyl)picolinate: A Technical Guide
Introduction
Methyl 4-chloro-6-(hydroxymethyl)picolinate is a substituted pyridine derivative. Its structure, featuring a chlorinated pyridine ring, a hydroxymethyl group, and a methyl ester, suggests potential biological activity and, consequently, potential toxicity. In the absence of specific toxicological data, a conservative approach to safety and handling is paramount. This guide provides a framework for the safe handling, storage, and disposal of this compound, drawing upon established protocols for hazardous and unknown chemicals.
Hazard Assessment
Due to the lack of specific toxicological data for this compound, a thorough hazard assessment is not possible. However, based on its chemical structure, potential hazards may be inferred from related compounds.
-
Chlorinated Pyridines: Chlorinated pyridines can exhibit varying degrees of toxicity. Some have been shown to cause liver and kidney damage in animal studies. The presence of a chlorine atom on the pyridine ring may enhance its toxic potential.
-
Picolinates: Picolinic acid and its derivatives are metabolites of tryptophan. While some picolinates are used in dietary supplements, excessive exposure to certain forms has been linked to adverse health effects.
It is crucial to assume that this compound is a hazardous substance. All handling should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling chemicals of unknown toxicity. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield.[1] | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[2] |
| Skin (Hands) | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Provides a barrier against direct skin contact. Regularly inspect gloves for any signs of degradation. |
| Skin (Body) | A lab coat, preferably a chemical-resistant one. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | A properly fitted respirator (e.g., N95 or higher) should be used, especially when handling the solid compound or if there is a risk of aerosol generation.[2] | Minimizes the risk of inhaling airborne particles. All work with this compound should be performed in a certified chemical fume hood.[2] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Engineering Controls
Engineering controls are the most effective means of minimizing exposure to hazardous substances.
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound should be conducted in a certified chemical fume hood to prevent the release of airborne contaminants into the laboratory.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical to ensure safety.
General Handling Workflow
The following diagram illustrates a general workflow for handling this compound.
Caption: General workflow for handling this compound.
Storage
-
Container: Store in a tightly sealed, clearly labeled container. The label should include the full chemical name, CAS number, and a warning statement indicating that the toxicity is unknown.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Inventory: Maintain an accurate inventory of the compound.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
Spill Response
For any spill, the primary concern is to ensure personnel safety and contain the spill. The following diagram outlines the general procedure for a solid chemical spill.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using Methyl 4-chloro-6-(hydroxymethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Methyl 4-chloro-6-(hydroxymethyl)picolinate as a versatile building block for the creation of novel compounds with potential therapeutic applications. This document details key reactions, experimental protocols, and potential biological targets, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a highly functionalized pyridine derivative that serves as an excellent starting material for the synthesis of a diverse range of heterocyclic compounds. Its key structural features, including a reactive chloro substituent at the 4-position, a nucleophilic hydroxymethyl group at the 6-position, and a methyl ester at the 2-position, allow for a variety of chemical transformations. These modifications can be strategically employed to introduce pharmacophoric elements and modulate the physicochemical properties of the resulting molecules, making it a valuable scaffold in the design of novel kinase inhibitors, metalloproteinase inhibitors, and other biologically active agents.
Key Synthetic Transformations
The chemical versatility of this compound allows for several key synthetic transformations, primarily targeting the 4-position chloro group and the 6-position hydroxymethyl group.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring and the ester group activates the chloro substituent at the 4-position for nucleophilic aromatic substitution. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group is also amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, facilitating the introduction of aryl, heteroaryl, and alkynyl moieties.
-
Modification of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to introduce further diversity.
Application in the Synthesis of Bioactive Molecules
The structural features of this compound make it an ideal starting material for the synthesis of compounds targeting various biological pathways implicated in diseases such as cancer.
Synthesis of Novel Kinase Inhibitors
Derivatives of the picolinamide scaffold have shown promise as inhibitors of various kinases, including Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. The general approach involves the displacement of the 4-chloro group with a substituted aniline to introduce a key pharmacophore that can interact with the kinase active site.
A plausible synthetic route to a novel 4-anilino-6-(hydroxymethyl)picolinamide, a potential kinase inhibitor, is outlined below. This involves a nucleophilic aromatic substitution reaction followed by amidation of the methyl ester.
The synthesized compounds can then be screened for their inhibitory activity against a panel of kinases. For active compounds, further investigation into their mechanism of action can be pursued, for instance, by examining their effect on downstream signaling pathways.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with Amines
This protocol describes a general procedure for the reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:EtOAc gradient).
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous phase with EtOAc (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
General Protocol for Sonogashira Cross-Coupling
This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 3.0 eq)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq), the terminal alkyne (1.5 eq), and CuI (5 mol%) in the anhydrous solvent, add the palladium catalyst (3 mol%) and the base (3.0 eq).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed as monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis and biological evaluation of novel compounds derived from this compound.
Table 1: Summary of Synthetic Yields for Novel Picolinamide Derivatives
| Compound ID | R Group (at 4-position) | Reaction Type | Yield (%) |
| Cpd-1 | 4-Fluoroanilino | SNAr | 78 |
| Cpd-2 | 4-Methoxyphenyl | Suzuki | 85 |
| Cpd-3 | Phenylethynyl | Sonogashira | 72 |
| Cpd-4 | Piperidin-1-yl | SNAr | 91 |
Table 2: In Vitro Biological Activity of Novel Picolinamide Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Cpd-1 | Aurora A | 50 | HCT116 | 0.5 |
| Cpd-1 | Aurora B | 120 | HCT116 | 0.5 |
| Cpd-2 | VEGFR2 | 250 | HeLa | 2.1 |
| Cpd-3 | PDGFRβ | 400 | A549 | 5.8 |
| Cpd-4 | c-Met | >1000 | MCF7 | >10 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop new therapeutic agents targeting a range of diseases. The ability to readily introduce diverse functionalities at multiple positions on the picolinate ring allows for the fine-tuning of biological activity and pharmacokinetic properties, making it an attractive platform for the generation of new chemical entities.
Application Notes and Protocols for Cross-Coupling Reactions with Methyl 4-chloro-6-(hydroxymethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using Methyl 4-chloro-6-(hydroxymethyl)picolinate as a key building block. This versatile intermediate is valuable in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives. The following protocols are exemplary and based on established methodologies for structurally similar chloropyridines. Optimization may be required for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyridine ring.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (or another suitable solvent system like toluene/water)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
The reaction mixture is heated to 90-100 °C and stirred for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Quantitative Data Summary (Exemplary)
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 90 | 12 | 92 |
| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 24 | 78 |
Yields are hypothetical and for illustrative purposes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of a diverse range of substituted anilines and other N-aryl compounds from aryl halides.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-dioxane (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.
-
To this catalyst mixture, add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Finally, add morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the desired N-aryl product.
Quantitative Data Summary (Exemplary)
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.4) | Toluene | 110 | 16 | 90 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 20 | 82 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | Toluene | 100 | 18 | 88 |
Yields are hypothetical and for illustrative purposes.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of substituted alkynes.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or DMF (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.5 mmol, 2.5 equiv).
-
The mixture is stirred at room temperature, and phenylacetylene (1.1 mmol, 1.1 equiv) is added dropwise.
-
The reaction is stirred at room temperature or gently heated (e.g., 50 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to give the desired alkynylated pyridine.
Quantitative Data Summary (Exemplary)
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.5) | THF | 50 | 8 | 89 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2.5) | DMF | RT | 12 | 85 |
| 3 | PdCl₂(MeCN)₂ (2) | CuI (4) | Et₃N (2.5) | Acetonitrile | 60 | 6 | 91 |
Yields are hypothetical and for illustrative purposes.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Caption: Logical relationships of key components in a cross-coupling reaction.
Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 4-chloro-6-(hydroxymethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-6-(hydroxymethyl)picolinate is a versatile bifunctional building block for the synthesis of complex heterocyclic molecules. The pyridine ring is substituted with a chloro group at the 4-position, a hydroxymethyl group at the 6-position, and a methyl ester at the 2-position. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chloro-substituent at the 4-position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of substituted picolinates. These products can serve as key intermediates in the synthesis of novel pharmaceutical agents and other biologically active compounds. The hydroxymethyl group and the methyl ester provide additional handles for further chemical modifications.
General Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic substitution at the 4-position of the pyridine ring proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution of this compound with amines and thiols. Researchers should perform small-scale test reactions to optimize conditions for their specific nucleophile and desired product.
Protocol 1: Amination Reactions
This protocol describes the reaction of this compound with primary and secondary amines to yield the corresponding 4-amino derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 1,4-Dioxane, or Ethanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate (K2CO3))
-
Reaction vessel (e.g., round-bottom flask with reflux condenser or sealed microwave vial)
-
Stirring apparatus
-
Heating apparatus (e.g., heating mantle or microwave reactor)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure (Conventional Heating):
-
To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-6-(hydroxymethyl)picolinate derivative.
Procedure (Microwave Irradiation):
-
In a microwave reaction vial, combine this compound (1.0 equiv.), the amine nucleophile (1.1 equiv.), the base (e.g., DIPEA, 1.1 equiv.), and the solvent (e.g., ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).
-
After cooling, work-up and purify the product as described in the conventional heating method.
Protocol 2: Thiolation Reactions
This protocol details the reaction of this compound with thiols to form 4-(alkyl/arylthio) derivatives.
Materials:
-
This compound
-
Thiol (alkane or aromatic)
-
Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3), or Sodium hydroxide (NaOH))
-
Reaction vessel
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
Prepare the thiolate in situ by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen anhydrous solvent at room temperature.
-
Add this compound (1.0 equiv.) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-(alkyl/arylthio)-6-(hydroxymethyl)picolinate.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the nucleophilic substitution reactions of this compound based on analogous reactions in the literature.
Table 1: Exemplary Amination Reactions
| Entry | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DMF | K2CO3 | 100 | 12 | 85 |
| 2 | Benzylamine | Dioxane | DIPEA | 110 | 8 | 92 |
| 3 | Morpholine | Ethanol (MW) | DIPEA | 140 | 0.5 | 95 |
| 4 | Piperidine | DMSO | TEA | 90 | 16 | 88 |
Table 2: Exemplary Thiolation Reactions
| Entry | Thiol | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | DMF | NaH | 25 | 2 | 94 |
| 2 | Ethanethiol | Acetonitrile | K2CO3 | 60 | 6 | 89 |
| 3 | Benzyl mercaptan | DMSO | NaOH | 50 | 4 | 91 |
Visualizations
Reaction Schemes
Caption: General reaction schemes for amination and thiolation.
Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution.
Applications in Drug Development
The substituted picolinate derivatives synthesized via these methods are valuable scaffolds in medicinal chemistry. The newly introduced amino or thioether moieties can serve as points for further functionalization or can be integral parts of a pharmacophore. The hydroxymethyl and ester groups can be manipulated to modulate solubility, metabolic stability, and target engagement. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can form salt bridges with biological targets, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages. The versatility of this building block makes it a powerful tool for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Application Notes and Protocols: Reactions of the Hydroxymethyl Group in Methyl 4-chloro-6-(hydroxymethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations of the hydroxymethyl group in Methyl 4-chloro-6-(hydroxymethyl)picolinate. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, offering multiple reaction pathways for the synthesis of diverse molecular scaffolds.
Introduction
This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various biologically active molecules. The presence of a reactive hydroxymethyl group, in addition to the chloro and methyl ester functionalities, allows for a range of chemical modifications. These transformations are crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This document outlines protocols for oxidation, chlorination, esterification, and etherification reactions of the hydroxymethyl group.
Key Reactions and Experimental Protocols
The primary reactions involving the hydroxymethyl group of this compound include oxidation to an aldehyde or a carboxylic acid, conversion to a chloromethyl group for subsequent nucleophilic displacement, and esterification or etherification to introduce various functional moieties.
Oxidation Reactions
The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions.
1.1. Oxidation to Methyl 4-chloro-6-formylpicolinate (Aldehyde)
The selective oxidation of the primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A common method involves the use of manganese dioxide (MnO₂) in an inert solvent.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10-20 volumes), add activated manganese dioxide (5-10 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Methyl 4-chloro-6-formylpicolinate.
1.2. Oxidation to 4-chloro-6-(methoxycarbonyl)picolinic acid (Carboxylic Acid)
Stronger oxidizing agents, such as potassium permanganate (KMnO₄), can be employed to oxidize the hydroxymethyl group directly to a carboxylic acid.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of a suitable solvent (e.g., acetone or a mixture of t-butanol and water) and water.
-
Cool the solution in an ice bath and add potassium permanganate (KMnO₄, 2-3 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding a saturated solution of sodium sulfite or by bubbling sulfur dioxide gas through the mixture until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through Celite® and wash the filter cake with water.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-chloro-6-(methoxycarbonyl)picolinic acid.
| Reaction | Product | Reagent | Solvent | Temperature | Time | Yield (%) |
| Oxidation to Aldehyde | Methyl 4-chloro-6-formylpicolinate | MnO₂ | Dichloromethane | Room Temp. | 24-48 h | 70-85 |
| Oxidation to Carboxylic Acid | 4-chloro-6-(methoxycarbonyl)picolinic acid | KMnO₄ | Acetone/Water | 0 °C to RT | 4-12 h | 65-80 |
Table 1: Summary of Oxidation Reactions
Chlorination Reaction
The hydroxymethyl group can be converted to a chloromethyl group using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or cyanuric chloride. This transformation provides a reactive electrophile for subsequent nucleophilic substitution reactions.
Experimental Protocol (using Thionyl Chloride):
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene (10 volumes) at 0 °C, add thionyl chloride (1.2-1.5 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to give the crude product.
-
Purify by column chromatography on silica gel to afford Methyl 4-chloro-6-(chloromethyl)picolinate.
| Product | Reagent | Solvent | Temperature | Time | Yield (%) |
| Methyl 4-chloro-6-(chloromethyl)picolinate | Thionyl Chloride | Dichloromethane | 0 °C to RT | 2-4 h | 85-95 |
Table 2: Summary of Chlorination Reaction
Esterification Reaction
The hydroxymethyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. The Fischer esterification, using a carboxylic acid and a catalytic amount of strong acid, is a common method. Alternatively, reaction with an acid anhydride in the presence of a base like pyridine or a catalyst such as 4-dimethylaminopyridine (DMAP) is also highly effective.
Experimental Protocol (using Acetic Anhydride):
-
Dissolve this compound (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine.
-
Add acetic anhydride (1.1-1.5 eq) dropwise to the solution at 0 °C. A catalytic amount of DMAP can be added to accelerate the reaction.
-
Stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield Methyl 4-chloro-6-(acetoxymethyl)picolinate.
| Product | Reagent | Base/Catalyst | Solvent | Temperature | Time | Yield (%) |
| Methyl 4-chloro-6-(acetoxymethyl)picolinate | Acetic Anhydride | Pyridine/DMAP | Dichloromethane | Room Temp. | 2-6 h | 90-98 |
Table 3: Summary of Esterification Reaction
Etherification Reaction
Ether synthesis can be achieved through methods such as the Williamson ether synthesis. This involves the deprotonation of the hydroxymethyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Experimental Protocol (Williamson Ether Synthesis):
-
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1-1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction with water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired ether.
| Product (Example) | Base | Alkyl Halide | Solvent | Temperature | Time | Yield (%) |
| Methyl 4-chloro-6-(methoxymethyl)picolinate | NaH | Methyl Iodide | THF | 0 °C to RT | 4-12 h | 75-90 |
Table 4: Summary of Etherification Reaction
Visualization of Reaction Pathways and Workflow
The following diagrams illustrate the described chemical transformations and a general workflow for utilizing this compound in a drug discovery context.
Caption: Key reactions of the hydroxymethyl group.
Caption: Drug discovery workflow utilizing the starting material.
Conclusion
This compound is a highly useful and versatile building block in the synthesis of complex molecules for drug discovery and development. The protocols outlined in this document provide a foundation for the strategic modification of its hydroxymethyl group, enabling the generation of diverse libraries of compounds for biological screening and lead optimization. The provided reaction conditions are starting points and may require further optimization for specific substrates and scales. It is recommended to monitor all reactions closely using appropriate analytical techniques.
Application Notes and Protocols for the Ester Hydrolysis of "Methyl 4-chloro-6-(hydroxymethyl)picolinate"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the hydrolysis of the methyl ester "Methyl 4-chloro-6-(hydroxymethyl)picolinate" to its corresponding carboxylic acid, "4-chloro-6-(hydroxymethyl)picolinic acid." This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols outlined below include base-catalyzed, acid-catalyzed, and enzymatic methods, offering a range of options to suit different laboratory settings and substrate sensitivities.
Introduction
"this compound" is a functionalized pyridine derivative. The hydrolysis of its methyl ester group is a key transformation for further synthetic modifications, such as amide bond formation. The presence of a chloro substituent and a hydroxymethyl group on the pyridine ring necessitates careful selection of hydrolysis conditions to avoid potential side reactions. For instance, strong basic conditions could lead to nucleophilic substitution of the chloro group, while harsh acidic conditions might affect the hydroxymethyl group. These protocols are designed to achieve selective and efficient hydrolysis while preserving the integrity of the other functional groups.
Chemical Structures
| Compound | Structure |
| This compound | ![]() |
| 4-chloro-6-(hydroxymethyl)picolinic acid | ![]() |
Data Summary of Hydrolysis Protocols
The following table summarizes the key parameters for the different hydrolysis methods described in this document.
| Protocol | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Base-Catalyzed (LiOH) | Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF) / Water | Room Temperature | 2 - 6 | >90 | Mild and effective method. Low risk of side reactions. The progress of the reaction should be monitored by TLC or LC-MS.[1] |
| Base-Catalyzed (NaOH) | Sodium Hydroxide (NaOH) | Methanol / Water | 50 - 70 | 1 - 4 | 85 - 95 | A common and cost-effective method. Higher temperatures may be required, which could increase the risk of nucleophilic substitution of the chloro group. |
| Acid-Catalyzed (HCl) | Hydrochloric Acid (HCl) | Water or Dioxane/Water | 80 - 100 | 4 - 12 | 70 - 85 | Useful if the molecule is sensitive to basic conditions. The reaction is reversible and may require a large excess of water to drive to completion.[2] |
| Enzymatic Hydrolysis | Lipase (e.g., from Candida antarctica) | Phosphate Buffer / Co-solvent | 25 - 40 | 24 - 72 | Variable | Highly selective and performed under mild conditions. Requires screening of different lipases and optimization of pH and temperature.[3][4] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis using Lithium Hydroxide (LiOH)
This is the recommended method due to its mild conditions and high reported yields for structurally similar compounds.[1]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and deionized water (e.g., a 3:1 v/v ratio).
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-chloro-6-(hydroxymethyl)picolinic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide (NaOH)
This protocol uses a more common and less expensive base, but may require heating.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).
-
Add a 1 M aqueous solution of sodium hydroxide (2.0 - 3.0 eq).
-
Heat the mixture to 50-70 °C and stir.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 3: Acid-Catalyzed Hydrolysis using Hydrochloric Acid (HCl)
This method is an alternative for substrates that are unstable under basic conditions.
Materials:
-
This compound
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water or Dioxane
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in a 6 M aqueous solution of HCl. A co-solvent like dioxane can be used to improve solubility.
-
Heat the mixture to reflux (80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-12 hours to complete.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the desired carboxylic acid.
Protocol 4: Enzymatic Hydrolysis
Enzymatic hydrolysis offers high selectivity and mild reaction conditions, which can be advantageous for sensitive substrates.
Materials:
-
This compound
-
Lipase (e.g., Lipase from Candida antarctica B, immobilized (CALB))
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
A water-miscible co-solvent (e.g., tert-butanol or acetone)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of this compound in a mixture of phosphate buffer and a co-solvent (e.g., 10-30% v/v co-solvent).
-
Add the lipase to the solution (e.g., 10-50 mg of immobilized enzyme per mmol of substrate).
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the hydrolysis by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS.
-
Once the desired conversion is reached (typically 24-72 hours), filter off the immobilized enzyme.
-
Acidify the filtrate to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizations
Caption: General workflow for the hydrolysis of this compound.
Caption: Simplified mechanism of ester hydrolysis.
References
Application Notes and Protocols: The Role of Methyl 4-chloro-6-(hydroxymethyl)picolinate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-6-(hydroxymethyl)picolinate is a versatile bifunctional building block for the synthesis of a diverse range of heterocyclic compounds, including potent and selective kinase inhibitors. Its substituted pyridine core is a key feature in numerous small molecules designed to target the ATP-binding site of various protein kinases. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a representative kinase inhibitor targeting the PI3K/Akt signaling pathway. The methodologies described herein are based on established synthetic transformations and provide a framework for the development of novel therapeutic agents.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for the development of novel anticancer therapies.[2] Small molecule inhibitors that target key kinases within this pathway, such as PI3K and Akt, have shown significant promise in preclinical and clinical studies.[3][4] The protocols outlined below describe a representative synthesis of a novel picolinamide-based kinase inhibitor, demonstrating the utility of this compound as a key starting material.
Representative Kinase Inhibitor Synthesis
The following protocols describe a representative multi-step synthesis of a hypothetical kinase inhibitor, KI-1 , from this compound. The synthesis involves key transformations including oxidation, amide coupling, and nucleophilic aromatic substitution.
Scheme 1: Overall Synthetic Route to KI-1
Caption: Synthetic workflow for the preparation of a representative kinase inhibitor.
Experimental Protocols
Step 1: Oxidation of this compound
This step involves the selective oxidation of the primary alcohol to a carboxylic acid.
-
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (1.5 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture to pH 2-3 with concentrated HCl.
-
Filter the mixture to remove the manganese dioxide, and wash the solid with water.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-6-(methoxycarbonyl)picolinic acid.
-
Step 2: Amide Coupling
This protocol describes the coupling of the newly formed carboxylic acid with a representative amine, for instance, 4-(aminomethyl)piperidine, a common fragment in kinase inhibitors.
-
Materials:
-
4-Chloro-6-(methoxycarbonyl)picolinic acid
-
4-(Aminomethyl)piperidine
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-chloro-6-(methoxycarbonyl)picolinic acid (1.0 eq) in DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add PyBOP (1.2 eq) and stir for another 15 minutes.
-
Add 4-(aminomethyl)piperidine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide intermediate.
-
Step 3: Nucleophilic Aromatic Substitution (SNAr)
The final step involves the displacement of the chloro group with a suitable nucleophile, such as 3-aminopyrazole, to complete the synthesis of the target kinase inhibitor KI-1 .
-
Materials:
-
Methyl 4-chloro-6-((piperidin-4-ylmethyl)carbamoyl)picolinate
-
3-Aminopyrazole
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of the amide intermediate from Step 2 (1.0 eq) in DMSO, add 3-aminopyrazole (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the final product, KI-1 .
-
Quantitative Data Summary
The following table summarizes representative data for the synthesis and activity of the hypothetical kinase inhibitor KI-1 . These values are illustrative and based on typical results for similar compounds found in the literature.
| Step | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | 4-Chloro-6-(methoxycarbonyl)picolinic acid | 85 | >95 |
| 2 | Methyl 4-chloro-6-((piperidin-4-ylmethyl)carbamoyl)picolinate | 70 | >98 |
| 3 | Kinase Inhibitor KI-1 | 55 | >99 |
| Kinase Target | IC₅₀ (nM) |
| PI3Kα | 15 |
| PI3Kβ | 50 |
| PI3Kδ | 5 |
| PI3Kγ | 30 |
| mTOR | 100 |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes. The representative inhibitor KI-1 is designed to target PI3K isoforms, thereby blocking downstream signaling and inhibiting cancer cell growth and proliferation.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of KI-1.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The representative protocols provided herein illustrate a practical approach to the design and synthesis of a picolinamide-based inhibitor targeting the PI3K/Akt pathway. By leveraging the reactivity of the chloro and hydroxymethyl functionalities, a wide array of structural analogs can be generated, enabling comprehensive structure-activity relationship (SAR) studies and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. The methodologies and concepts presented are intended to aid researchers in the development of the next generation of targeted cancer therapeutics.
References
- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Hydroxymethyl Group of Methyl 4-chloro-6-(hydroxymethyl)picolinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the hydroxymethyl functionality of Methyl 4-chloro-6-(hydroxymethyl)picolinate. The presence of multiple reactive sites in this molecule—a primary alcohol, a methyl ester, and a chloro-substituted pyridine ring—necessitates a careful and strategic approach to chemical modifications. The following sections outline robust and versatile protecting groups, their introduction and removal, and quantitative data to guide the synthetic chemist in achieving high-yielding and selective transformations.
Introduction to Protecting Group Strategies
In the multistep synthesis of complex molecules, the selective protection and deprotection of functional groups is a critical aspect of chemical strategy.[1] For this compound, the primary hydroxyl group is susceptible to oxidation, acylation, and other reactions intended for other parts of the molecule. Therefore, masking this group with a suitable protecting group is often a necessary first step before further functionalization of the picolinate core.
The ideal protecting group for this substrate should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to a wide range of reaction conditions that might be used to modify the ester or the pyridine ring.
-
Readily and selectively removed in high yield without affecting other functional groups.
This guide focuses on two of the most common and effective classes of protecting groups for primary alcohols: Silyl Ethers and Benzyl Ethers .
Silyl Ether Protecting Groups
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and mild cleavage conditions.[2] The stability of silyl ethers can be tuned by varying the steric bulk of the substituents on the silicon atom. For the hydroxymethyl group of this compound, the tert-butyldimethylsilyl (TBS) group is a highly suitable choice, offering a good balance of stability and ease of removal.
Protection with tert-Butyldimethylsilyl (TBS) Group
The TBS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, typically imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[3]
Experimental Protocol: TBS Protection
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Add TBSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford Methyl 4-chloro-6-((tert-butyldimethylsilyloxy)methyl)picolinate.
-
Deprotection of TBS Ethers
The removal of the TBS group is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).[3] This method is highly selective for silicon-oxygen bonds and is compatible with most other functional groups.
Experimental Protocol: TBAF-mediated TBS Deprotection
-
Materials:
-
Methyl 4-chloro-6-((tert-butyldimethylsilyloxy)methyl)picolinate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBS-protected picolinate (1.0 eq) in THF.
-
Add a 1 M solution of TBAF in THF (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the deprotected alcohol.
-
Benzyl Ether Protecting Group
Benzyl (Bn) ethers are another robust and widely used protecting group for alcohols.[4] They are stable to a broad range of acidic and basic conditions, making them suitable for syntheses involving diverse reagents.
Protection with Benzyl (Bn) Group
The benzyl group is typically introduced via a Williamson ether synthesis, where the alcohol is deprotonated with a strong base like sodium hydride (NaH) followed by reaction with benzyl bromide (BnBr).[4]
Experimental Protocol: Benzyl Protection
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add BnBr (1.1 eq) and stir the reaction mixture at room temperature until TLC analysis indicates completion.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain Methyl 4-chloro-6-((benzyloxy)methyl)picolinate.
-
Deprotection of Benzyl Ethers
The most common method for cleaving benzyl ethers is catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[5] This method is generally mild and high-yielding. However, it is important to note that the chloro-substituent on the pyridine ring may also be susceptible to reduction under these conditions. The presence of bases like pyridine or ammonia can sometimes inhibit the hydrogenolysis of benzyl ethers while allowing other reductions to proceed.[6]
Experimental Protocol: Hydrogenolysis of Benzyl Ether
-
Materials:
-
Methyl 4-chloro-6-((benzyloxy)methyl)picolinate
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected picolinate (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (10 mol%).
-
Stir the suspension under an atmosphere of hydrogen (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of primary alcohols, providing a basis for comparison. Note that yields can vary depending on the specific substrate and reaction scale.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield (%) |
| TBS Ether | TBSCl, Imidazole, rt | DCM or DMF | 90-100[3] |
| Benzyl Ether | NaH, BnBr, 0 °C to rt | THF or DMF | 85-95[4] |
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield (%) |
| TBS Ether | TBAF, rt | THF | 90-97[3] |
| Benzyl Ether | H₂, 10% Pd/C, rt | MeOH or EtOH | 90-99[7] |
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the protection and deprotection strategies described above.
Caption: Workflow for TBS protection and deprotection.
Caption: Workflow for Benzyl protection and deprotection.
Orthogonal Protecting Group Strategy
In a scenario where subsequent modifications are planned for the methyl ester group (e.g., hydrolysis to the carboxylic acid), an orthogonal protecting group strategy is essential. Both TBS and Benzyl ethers are generally stable to the basic conditions often used for ester hydrolysis (e.g., LiOH, NaOH). Conversely, the ester group is stable to the conditions used for TBS deprotection (TBAF) and, with careful selection of reaction conditions, can be preserved during benzyl ether hydrogenolysis.
Caption: Orthogonal strategy for sequential modification.
Conclusion
The selection of an appropriate protecting group for the hydroxymethyl function of this compound is crucial for the successful execution of multi-step synthetic sequences. Both tert-butyldimethylsilyl (TBS) and benzyl (Bn) ethers offer robust protection under a variety of conditions and can be removed selectively. The choice between these protecting groups will depend on the specific reaction conditions planned for subsequent steps. The protocols and data provided in this guide offer a solid foundation for researchers to develop and optimize their synthetic routes involving this versatile building block.
References
- 1. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 7. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
Application Notes and Protocols for Suzuki Coupling of 4-Chloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4-chloropyridine derivatives. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl-aryl compounds that are crucial scaffolds in medicinal chemistry and materials science.[1][2][3] Due to their stability and cost-effectiveness, the use of chloropyridines as coupling partners is of significant interest.[4] This guide focuses on protocols optimized for the challenging C-Cl bond activation of 4-chloropyridine derivatives.
Introduction to Suzuki Coupling of 4-Chloropyridines
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2] While aryl bromides and iodides are more reactive, the development of advanced catalyst systems has enabled the efficient coupling of the less reactive but more readily available aryl chlorides.[5][6] For heteroaryl chlorides like 4-chloropyridine, the reaction can be challenging due to the strong C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[7] However, the use of electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands has largely overcome these issues, leading to high-yield couplings.[1][7]
Core Concepts and Workflow
The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a key concept for understanding and troubleshooting. The efficiency of each step is highly dependent on the choice of palladium precursor and the associated ligands.
Caption: General experimental workflow for Suzuki coupling.
Comparative Data of Suzuki Coupling Protocols
The following tables summarize the performance of different palladium catalyst systems for the Suzuki coupling of 4-chloropyridine derivatives with various arylboronic acids.
Table 1: Coupling of 4-Chloropyridine with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5% Pd(PPh₃)₄ | K₂CO₃ | DME | Reflux | 18 | 65 | [4] |
| 1% Pd(OAc)₂ / 4% P(o-tolyl)₃ | K₂CO₃ | Toluene | Reflux | 20 | 63 | [4] |
| 1 mol% PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 | [1] |
| 0.1 mol% PdCl₂{P(tBu)₂(p-NMe₂-Ph)}₂ | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 | [5][6] |
| 5 mol% Pd/C / 2-(dicyclohexylphosphino)biphenyl | K₃PO₄ | Dioxane | 100 | 24 | Good | [8] |
Table 2: Substrate Scope using PdCl₂{P(tBu)₂(p-NMe₂-Ph)}₂ Catalyst System
| 4-Chloropyridine Derivative | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Chloropyridine | 4-Methylphenylboronic acid | 0.1 | K₃PO₄ | Toluene/H₂O | 100 | 96 | [5][6] |
| 4-Chloropyridine | 4-Methoxyphenylboronic acid | 0.1 | K₃PO₄ | Toluene/H₂O | 100 | 94 | [5][6] |
| 4-Chloropyridine | 4-Trifluoromethylphenylboronic acid | 0.1 | K₃PO₄ | Toluene/H₂O | 100 | 92 | [5][6] |
| 2-Amino-4-chloropyridine | Phenylboronic acid | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 94 | [6] |
Detailed Experimental Protocols
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is a classic method suitable for simple 4-chloropyridines.[4]
Materials:
-
4-Chloropyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DME (5 mL) via syringe.
-
Heat the reaction mixture to reflux and stir for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-phenylpyridine.
Protocol 2: High-Efficiency Suzuki Coupling using a Modern Catalyst System
This protocol utilizes a highly active, air-stable palladium complex, suitable for a broader range of substrates and achieving high turnover numbers.[5][6][9]
Materials:
-
4-Chloropyridine derivative
-
Arylboronic acid
-
PdCl₂{P(tBu)₂(p-NMe₂-Ph)}₂ (or similar bulky, electron-rich phosphine ligand-based catalyst)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine the 4-chloropyridine derivative (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), base (K₃PO₄ or K₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium catalyst (0.001-0.01 mmol, 0.1-1.0 mol%).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Heat the mixture to 100 °C in an oil bath and stir vigorously for 5-6 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure product.
Protocol 3: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.[10]
Materials:
-
4-Chloropyridine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or ethanol/water)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave vial, add the 4-chloropyridine derivative (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Open the vial and transfer the contents to a separatory funnel.
-
Perform an aqueous work-up as described in the previous protocols.
-
Purify the product using column chromatography.
Troubleshooting and Optimization
Caption: Troubleshooting guide for Suzuki coupling of 4-chloropyridines.
Low reactivity of the C-Cl bond is a primary challenge.[7] If low yields are observed, consider the following:
-
Catalyst System: For electron-rich or sterically hindered 4-chloropyridines, a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands is often necessary.[7]
-
Base and Solvent: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[7] The solvent system must be thoroughly degassed to prevent catalyst deactivation and homocoupling of the boronic acid.[7]
-
Temperature: Higher reaction temperatures (100-120 °C) or the use of microwave irradiation can facilitate the difficult oxidative addition step.[7]
-
Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction.[11] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[7]
By carefully selecting the catalyst, base, and reaction conditions, the Suzuki-Miyaura cross-coupling can be a highly effective method for the derivatization of 4-chloropyridines, providing access to a wide array of valuable compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lzchemical.com [lzchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides [organic-chemistry.org]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Bicyclic Heterocycles from Methyl 4-chloro-6-(hydroxymethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proposed synthesis of novel bicyclic heterocyclic compounds utilizing Methyl 4-chloro-6-(hydroxymethyl)picolinate as a versatile starting material. The inherent functionalities of this molecule—a reactive chloro-substituent, a nucleophilic hydroxymethyl group, and an ester moiety—offer multiple avenues for intramolecular cyclization, leading to the formation of fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery.
Two primary synthetic strategies are outlined below, targeting the formation of furo[3,4-b]pyridin-5-one and pyrido[2,3-d][1][2]oxazin-4-one scaffolds. While direct literature precedents for these specific transformations from this compound are not available, the proposed methodologies are founded on established principles of organic synthesis and analogous reactions reported for similar heterocyclic systems.
Proposed Synthetic Pathways
Two key bicyclic systems are proposed to be accessible from this compound:
-
Synthesis of Methyl 5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate: This pathway involves an intramolecular nucleophilic substitution, where the hydroxyl group displaces the chlorine atom to form a fused furanone ring.
-
Synthesis of a Pyrido[2,3-d][1][2]oxazin-4-one Derivative: This multi-step synthesis involves an initial nucleophilic aromatic substitution at the 4-position, followed by an intramolecular cyclization to construct the oxazinone ring.
Pathway 1: Synthesis of Methyl 5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
This protocol details the intramolecular cyclization of this compound to yield a furo[3,4-b]pyridin-5-one derivative. This reaction is predicated on the nucleophilic attack of the hydroxymethyl oxygen on the electron-deficient carbon atom bearing the chlorine substituent.
Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF (10 mL per gram of starting material) to the flask containing the washed sodium hydride.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred sodium hydride suspension over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Methyl 5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Proposed Yield (%) |
| Methyl 5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | This compound | NaH | DMF | 12-24 | 60-75 (estimated) |
Logical Workflow Diagram
Pathway 2: Synthesis of a Pyrido[2,3-d][1][2]oxazin-4-one Derivative
This proposed synthesis involves a two-step sequence starting with a nucleophilic aromatic substitution to introduce an amine at the 4-position, followed by a base-mediated intramolecular cyclization to form the pyrido[2,3-d][1][2]oxazin-4-one ring system.
Experimental Protocol
Step 1: Synthesis of Methyl 4-amino-6-(hydroxymethyl)picolinate
Materials:
-
This compound
-
Ammonia (7 N solution in methanol)
-
Sealed tube or high-pressure reaction vessel
Procedure:
-
Place this compound (1.0 equivalent) in a high-pressure reaction vessel.
-
Add a 7 N solution of ammonia in methanol (10 equivalents).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 24-48 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield Methyl 4-amino-6-(hydroxymethyl)picolinate.
Step 2: Synthesis of 2,3-Dihydro-4H-pyrido[2,3-d][1][2]oxazin-4-one
Materials:
-
Methyl 4-amino-6-(hydroxymethyl)picolinate
-
Sodium methoxide (NaOMe), 25% solution in methanol
-
Anhydrous Methanol
Procedure:
-
Dissolve Methyl 4-amino-6-(hydroxymethyl)picolinate (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add sodium methoxide solution (1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable acidic resin or by careful addition of acetic acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 2,3-Dihydro-4H-pyrido[2,3-d][1][2]oxazin-4-one.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Proposed Yield (%) |
| Methyl 4-amino-6-(hydroxymethyl)picolinate | This compound | NH₃ in MeOH | Methanol | 24-48 | 50-65 (estimated) |
| 2,3-Dihydro-4H-pyrido[2,3-d][1][2]oxazin-4-one | Methyl 4-amino-6-(hydroxymethyl)picolinate | NaOMe | Methanol | 6-12 | 70-85 (estimated) |
Signaling Pathway Diagram (Hypothetical Biological Relevance)
While the biological activity of these specific compounds is yet to be determined, fused heterocyclic systems such as pyrido-oxazinones are known to interact with various signaling pathways. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for such scaffolds in drug discovery.
Disclaimer: The experimental protocols and yields provided are proposed based on established chemical principles and are intended for guidance. Actual reaction conditions may require optimization. All experiments should be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-chloro-6-(hydroxymethyl)picolinate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 4-chloro-6-(hydroxymethyl)picolinate" and its derivatives. The content is structured to address specific experimental issues with practical solutions, supported by data and protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble with the Suzuki-Miyaura coupling of an arylboronic acid with this compound. My yield is low and I see significant decomposition of my starting material. What are the likely causes and how can I optimize the reaction?
A1: Low yields and decomposition in Suzuki-Miyaura couplings with chloropyridines like yours are common due to the inherent low reactivity of the C-Cl bond and potential side reactions. The electron-withdrawing nature of the ester group and the presence of a hydroxymethyl group can further complicate the reaction. Here’s a systematic approach to troubleshooting:
-
Catalyst System: Standard palladium catalysts may not be active enough. For chloropyridines, highly active catalyst systems comprising bulky, electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition step.[1][2][3]
-
Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause decomposition of your starting material or product.
-
Solvent and Temperature: The solvent system must be able to dissolve all components and be suitable for the reaction temperature. Anhydrous and degassed solvents are crucial to prevent side reactions.
Troubleshooting Steps:
-
Switch to a more active catalyst system: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Combinations of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos are often effective for chloropyridines.[3] N-heterocyclic carbene (NHC) based catalysts like PEPPSI-IPr can also be highly effective and may allow for lower reaction temperatures.[1]
-
Optimize the base: If you are using a very strong base like NaOtBu and observing decomposition, consider switching to a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] The choice of base can be solvent-dependent, so you may need to screen a few options.
-
Ensure anhydrous and oxygen-free conditions: The active Pd(0) catalyst is sensitive to oxygen.[2] Ensure your solvents are thoroughly degassed and the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Use of anhydrous solvents is also recommended to minimize protodeboronation of the boronic acid.[2]
-
Adjust the reaction temperature: While higher temperatures are often needed for activating C-Cl bonds, excessive heat can lead to decomposition. If you are observing decomposition, try lowering the temperature and compensating with a more active catalyst or a longer reaction time. A typical temperature range for these couplings is 80-110 °C.[1][3]
Q2: I am attempting a Buchwald-Hartwig amination on this compound and observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations of chloropyridines.[4] It occurs when the reductive elimination of the desired product is slow, allowing for competing pathways. Here are some strategies to suppress it:
-
Ligand Choice: The choice of ligand is crucial. Bulky biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos are often effective in promoting the desired C-N bond formation over hydrodehalogenation.[4]
-
Base Purity: Ensure you are using a high-purity, anhydrous base. Traces of water or hydroxide in bases like NaOtBu can promote hydrodehalogenation.[4]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help to favor the amination pathway.[4]
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
Q3: I want to perform a Sonogashira coupling with a terminal alkyne. What are the key considerations for this reaction with my substrate?
A3: The Sonogashira coupling is a powerful tool for forming C-C bonds between aryl halides and terminal alkynes.[5] For your substrate, key considerations include:
-
Catalyst System: A typical Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[5]
-
Base: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[5]
-
Solvent: Anhydrous, degassed solvents like THF or DMF are typically employed.
-
Copper-Free Conditions: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst in the presence of oxygen.[5] To avoid this, it is essential to perform the reaction under strictly anaerobic conditions. Alternatively, copper-free Sonogashira protocols have been developed.[5]
Q4: My picolinate derivatives are showing interesting biological activity. What signaling pathways are commonly associated with such compounds?
A4: Picolinamide and picolinate derivatives have been reported to exhibit a range of biological activities, including potential as antitumor agents. Two signaling pathways that have been associated with the activity of similar compounds are the VEGFR-2 and Aurora B kinase pathways.
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[6][7][8][9] Inhibition of VEGFR-2 signaling can block angiogenesis and thus inhibit tumor progression.
-
Aurora B Kinase Signaling: Aurora B kinase is a crucial protein in mitosis, ensuring the correct segregation of chromosomes during cell division.[10][11] Inhibition of Aurora B can lead to mitotic errors and ultimately cell death, making it an attractive target for cancer therapy.[12][13]
Data Presentation: Optimized Conditions for Cross-Coupling of Chloropyridines
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on chloropyridines, which can serve as a starting point for optimizing reactions with "this compound" derivatives.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | Cs₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | Good to Excellent | [14] |
| 2 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene | 110 | 12-24 | Good to Excellent | [1] |
| 3 | PEPPSI-IPr (2 mol%) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 2-8 | Good to Excellent | [1] |
Table 2: Optimized Conditions for Buchwald-Hartwig Amination of Chloropyridines
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 12-24 | Good | [4] |
| 2 | Pd(OAc)₂ | BrettPhos | NaOtBu | 1,4-Dioxane | 110 | 12-24 | Good | [4] |
| 3 | G3-Palladacycle | DavePhos | K₃PO₄ | Toluene | 100 | 12-24 | Moderate to Good | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq)
-
1,4-Dioxane (anhydrous and degassed, 5 mL)
-
Water (degassed, 1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed 1,4-dioxane and degassed water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure product.[14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Amine (1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
RuPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq)
-
Toluene (anhydrous and degassed, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the anhydrous and degassed toluene via syringe, followed by the amine.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extraction: Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Mandatory Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Caption: Role of Aurora B kinase in mitosis regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Common side reactions in the synthesis of "Methyl 4-chloro-6-(hydroxymethyl)picolinate"
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of Methyl 4-chloro-6-(hydroxymethyl)picolinate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective laboratory-scale synthesis starts with dimethyl pyridine-2,5-dicarboxylate. The process involves two main steps:
-
Selective Reduction: One of the two methyl ester groups is selectively reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.
-
Chlorination: The pyridine ring is then chlorinated at the 4-position using an agent such as phosphorus oxychloride (POCl₃).
Q2: My overall yield is very low. What are the most likely causes?
Low yields can stem from several issues:
-
Incomplete Reactions: Either the reduction or chlorination step may not have gone to completion.
-
Side Reactions: Several side reactions can consume starting material or the desired product. The most common are over-reduction, chlorination of the hydroxymethyl group, and hydrolysis of the methyl ester.
-
Purification Losses: The product may be lost during workup and purification steps, especially if multiple chromatography steps are required.
Q3: I see multiple spots on my TLC plate after the reduction step. What could they be?
Besides your desired product (methyl 6-(hydroxymethyl)picolinate), you may be seeing:
-
Unreacted Starting Material: Dimethyl pyridine-2,5-dicarboxylate.
-
Diol Byproduct: The result of both ester groups being reduced to hydroxymethyl groups.
-
Lactone Formation: An unexpected side product, 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one, has been reported in similar reductions of pyridine dicarboxylates with sodium borohydride.[1]
Q4: The chlorination step with POCl₃ seems to be creating a complex mixture. What are the potential byproducts?
Phosphorus oxychloride is a strong dehydrating and chlorinating agent. Potential side reactions include:
-
Chlorination of the Hydroxymethyl Group: The primary alcohol can be converted to a chloromethyl group, yielding Methyl 4,6-bis(chloromethyl)picolinate.
-
Dehydration: Although less common for a simple hydroxymethyl group, POCl₃ can cause dehydration reactions under harsh conditions.[2]
-
Formation of Phosphate Esters: The hydroxyl group can react with POCl₃ to form phosphate ester intermediates, which may lead to other products upon workup.[3]
Q5: My final product seems to be degrading during workup or storage. What could be the cause?
The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions during aqueous workup.[4] This will convert your product to the corresponding carboxylic acid, 4-chloro-6-(hydroxymethyl)picolinic acid. For storage, it is recommended to keep the compound under an inert gas at low temperatures (2-8°C).[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution / Troubleshooting Step |
| Low Yield in Reduction Step | Incomplete Reaction: Insufficient reducing agent or reaction time. | Monitor the reaction by TLC. If starting material persists, consider adding more reducing agent portion-wise. Ensure the temperature is maintained, as NaBH₄ reactivity is temperature-dependent. |
| Over-reduction: Both ester groups are reduced to alcohols. | Use a less reactive hydride source or carefully control the stoichiometry of NaBH₄. Running the reaction at a lower temperature (e.g., 0°C) can improve selectivity. | |
| Lactone Formation: A documented side reaction for similar substrates.[1] | Modify the solvent system (e.g., different ratios of THF/ethanol) and maintain strict temperature control. Analyze the byproduct by NMR and MS to confirm its structure. | |
| Low Yield in Chlorination Step | Incomplete Chlorination: Reaction temperature is too low or reaction time is too short. | The chlorination of the pyridine ring with POCl₃ often requires heating (e.g., reflux).[5] Ensure the temperature is adequate and monitor by TLC or LC-MS. |
| Byproduct Formation: The hydroxymethyl group is also chlorinated. | This is a competing reaction. To minimize it, consider protecting the alcohol group before chlorination (e.g., as a silyl ether) and deprotecting it afterward. Alternatively, optimize reaction conditions by lowering the temperature or reducing reaction time, though this may impact the desired ring chlorination. | |
| Product is Impure | Presence of Starting Materials: Incomplete reaction in one or both steps. | Optimize reaction time, temperature, and stoichiometry for each step. Purify the intermediate after the reduction step before proceeding to chlorination. |
| Hydrolysis of Ester: Acidic or basic conditions during aqueous workup. | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. Use a buffered solution for the quench if necessary. Extract the product quickly into an organic solvent. | |
| Difficulty in Purification | Similar Polarity of Product and Byproducts: The desired product and key impurities (e.g., diol or starting diester) may have similar polarities, making column chromatography difficult. | Adjust the solvent system for chromatography to maximize separation (e.g., using a gradient elution). Consider recrystallization as an alternative or additional purification step.[6] |
Summary of Key Reaction Parameters
| Step | Reagent | Typical Solvent | Temperature (°C) | Key Considerations |
| Selective Reduction | Sodium borohydride (NaBH₄) | THF / Ethanol | 0 to RT | Stoichiometry is critical to avoid over-reduction. Low temperature improves selectivity. |
| Chlorination | Phosphorus oxychloride (POCl₃) | Neat or high-boiling solvent | 80 - 110 (Reflux) | Often requires elevated temperatures. Can be run solvent-free in a sealed reactor.[5] Pyridine is sometimes used as a base.[5] |
Experimental Protocol Example
Step 1: Synthesis of Methyl 6-(hydroxymethyl)picolinate
-
Dissolve dimethyl pyridine-2,5-dicarboxylate in a mixture of tetrahydrofuran (THF) and ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5°C. The stoichiometry should be carefully controlled to favor mono-reduction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by adding an acidic solution (e.g., dilute HCl) or acetone.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired mono-alcohol.
Step 2: Synthesis of this compound
-
Place the purified methyl 6-(hydroxymethyl)picolinate into a round-bottom flask equipped with a reflux condenser.
-
Add phosphorus oxychloride (POCl₃) in excess.
-
Heat the mixture to reflux (approx. 100-110°C) for several hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is ~7-8.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Reaction Pathway and Side Reactions
Caption: Synthetic pathway and common side reactions.
Troubleshooting Workflow
Caption: Troubleshooting logic for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 109880-43-5 [m.chemicalbook.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Suzuki Coupling with Methyl 4-chloro-6-(hydroxymethyl)picolinate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Methyl 4-chloro-6-(hydroxymethyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
The primary challenges with this substrate stem from a combination of factors:
-
Reduced Reactivity of the C-Cl Bond: The carbon-chlorine bond in chloropyridines is inherently less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.
-
Potential for Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
-
Presence of Multiple Functional Groups: The hydroxymethyl and methyl ester groups can influence the electronic properties of the pyridine ring and may interact with the catalyst or other reagents. However, the hydroxymethyl group is generally tolerated in Suzuki couplings.
Q2: Is it necessary to protect the hydroxymethyl group on my substrate?
In many cases, the hydroxymethyl group does not require protection for a successful Suzuki coupling. However, if you are experiencing issues such as low yield or side reactions, protection of the alcohol as a silyl ether (e.g., TBS ether) or a benzyl ether can be a viable strategy to prevent potential interference with the catalytic cycle.
Q3: My boronic acid is decomposing. What can I do?
Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient or heteroaryl boronic acids. To minimize this:
-
Use anhydrous solvents and reagents.
-
Employ boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are often more stable than the corresponding boronic acids.
-
Consider using a milder base, such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), which can be effective while minimizing boronic acid decomposition.
Q4: What are the most common side reactions to look out for?
Besides protodeboronation, other common side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can often be minimized by ensuring an oxygen-free environment and using the appropriate catalyst and ligand.
-
Hydrolysis of the Ester: The methyl ester group can be susceptible to hydrolysis under strongly basic conditions. Using milder bases like K₂CO₃, Cs₂CO₃, or KF can help prevent this.
Troubleshooting Guide
Problem 1: Low to No Product Formation
If you are observing a very low yield or no formation of the desired product, consider the following troubleshooting steps systematically.
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst System | Switch to a more active catalyst system. For challenging substrates like chloropyridines, catalysts with bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional catalysts like Pd(PPh₃)₄. Increase catalyst loading to 2-5 mol%. |
| Ineffective Base | The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive chlorides. Ensure the base is finely powdered and dry. |
| Insufficient Reaction Temperature | Chloropyridines typically require higher reaction temperatures (80-120 °C) for efficient coupling. Consider using a higher boiling point solvent like dioxane or DMF. Microwave irradiation can also be effective in accelerating the reaction. |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). |
| Poor Substrate/Reagent Quality | Verify the purity of your this compound, boronic acid/ester, and other reagents. Use fresh, high-purity materials. |
Problem 2: Significant Formation of Side Products
If your reaction is proceeding but you are observing a complex mixture of byproducts, the following table provides guidance.
| Observed Side Product | Potential Cause | Troubleshooting Recommendation |
| Protodeboronation Product (Ar-H) | Excess water or acidic impurities. Base-mediated decomposition of the boronic acid. | Use anhydrous solvents and reagents. Switch to a more stable boronic ester (pinacol) or trifluoroborate salt. Use a milder or less soluble base (e.g., KF). |
| Homocoupling Products (Ar-Ar, Ar'-Ar') | Presence of oxygen. Inefficient transmetalation. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Optimize the catalyst and ligand system to promote the cross-coupling pathway. |
| Dehalogenation of Starting Material | Presence of a hydride source (e.g., from solvent or base). | Use aprotic solvents. Ensure the base is not a hydride source. |
| Ester Hydrolysis | Use of a strong, aqueous base. | Switch to a milder, non-aqueous base such as K₃PO₄, Cs₂CO₃, or KF. |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of specific parameters may be required for different coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Troubleshooting Guide
The following diagrams illustrate the logical flow for troubleshooting common issues in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low to no product yield.
Caption: Troubleshooting guide for common side reactions.
Overcoming challenges in the functionalization of "Methyl 4-chloro-6-(hydroxymethyl)picolinate"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of "Methyl 4-chloro-6-(hydroxymethyl)picolinate". The information is presented in a question-and-answer format to directly tackle specific experimental issues.
General Experimental Workflow
The functionalization of this compound typically involves the strategic protection of the hydroxymethyl group, followed by a cross-coupling or nucleophilic substitution reaction at the C4-position, and concluding with deprotection of the hydroxymethyl group. The choice of protecting group and the specific reaction conditions are critical for success.
Caption: General workflow for the functionalization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Protecting Group Strategies
Q1: Do I always need to protect the hydroxymethyl group?
A1: It is highly recommended. The hydroxymethyl group contains an acidic proton and a nucleophilic oxygen, which can interfere with many common functionalization reactions. For instance:
-
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the free hydroxyl group can coordinate to the palladium center, potentially inhibiting catalysis.
-
With strong bases, the hydroxyl group can be deprotonated, leading to undesired side reactions or affecting the solubility of the starting material.
Q2: What are suitable protecting groups for the hydroxymethyl group?
A2: Silyl ethers are a common and effective choice due to their ease of installation, stability under a range of reaction conditions, and straightforward removal.
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| TBDMS (tert-butyldimethylsilyl) | TBDMSCl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., AcOH) | Stable to chromatography, mild bases, and many cross-coupling conditions. |
| TIPS (triisopropylsilyl) | TIPSCl, Imidazole, DMF | TBAF in THF; or acidic conditions | More sterically hindered and generally more robust than TBDMS. |
Troubleshooting Protecting Group Issues:
-
Incomplete Protection:
-
Cause: Insufficient equivalents of protecting agent or base, or presence of moisture.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the silyl chloride and base. Ensure all glassware is flame-dried and reagents are anhydrous.
-
-
Difficult Deprotection:
-
Cause: Steric hindrance around the silyl ether.
-
Solution: Increase the reaction time or temperature for deprotection. For very hindered groups, a stronger fluoride source may be needed.
-
Section 2: Suzuki-Miyaura Coupling
Q3: I am getting low yields in my Suzuki coupling reaction. What are the likely causes?
A3: Low yields in Suzuki couplings with this substrate can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes for Low Suzuki Coupling Yields:
Caption: Common causes for low yields in Suzuki coupling reactions.
Troubleshooting Guide for Suzuki Coupling:
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst or inappropriate ligand. | Use a pre-catalyst like Pd(dppf)Cl₂ or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., SPhos, XPhos). Ensure all reagents are fresh and stored under inert atmosphere. |
| Decomposition of boronic acid. | Use fresh, high-quality boronic acid. Consider using the corresponding pinacol boronate ester for increased stability. | |
| Insufficiently inert atmosphere. | Thoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction. | |
| Side Product Formation | Hydrolysis of the methyl ester. | Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or K₂CO₃, especially if using aqueous solvent mixtures. |
| Homocoupling of the boronic acid. | Decrease the catalyst loading or add the boronic acid slowly to the reaction mixture. |
Section 3: Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination is sluggish and gives significant amounts of hydrodehalogenation. How can I improve this?
A4: The C-Cl bond of chloropyridines is less reactive than C-Br or C-I bonds, often requiring more forcing conditions for amination. Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction.
Troubleshooting Guide for Buchwald-Hartwig Amination:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Weak catalyst system. | Employ a highly active catalyst system. This typically involves a palladium precatalyst (e.g., a G3 or G4 palladacycle) paired with a bulky, electron-rich biarylphosphine ligand such as RuPhos or BrettPhos.[1] |
| Insufficiently strong base. | Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[1] Ensure it is of high purity and handled under anhydrous conditions. | |
| Hydrodehalogenation | Slow reductive elimination. | Use a more electron-rich and sterically hindered ligand to accelerate the reductive elimination step. Running the reaction at a slightly lower temperature may also help, though this can decrease the overall reaction rate. |
| Presence of water. | Ensure all reagents, solvents, and glassware are scrupulously dry. Water can act as a proton source for hydrodehalogenation.[1] |
Section 4: Nucleophilic Aromatic Substitution (SNAr)
Q5: Can I directly displace the chloride with a nucleophile without a catalyst?
A5: Yes, the pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles. The reaction is typically slower than with more activated systems and often requires heat.[2]
Troubleshooting Guide for SNAr:
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Poor nucleophile. | Use a strong, non-bulky nucleophile. For weaker nucleophiles, consider a palladium-catalyzed cross-coupling reaction instead. |
| Insufficient activation. | Heating the reaction is often necessary to overcome the activation energy barrier. Microwave irradiation can sometimes accelerate these reactions. | |
| Side Reactions | Reaction with the ester group. | If using a nucleophile that can also react with the methyl ester (e.g., some amines under harsh conditions), consider protecting the ester or using milder reaction conditions. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) unless otherwise stated.
Protocol 1: TBDMS Protection of the Hydroxymethyl Group
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (1.5 eq) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the TBDMS-protected picolinate (1.0 eq), the arylboronic acid (1.2 eq), and a base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), the phosphine ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.5 eq).
-
Add the TBDMS-protected picolinate (1.0 eq) and the amine (1.2 eq).
-
Evacuate and backfill with argon (repeat 3 times).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction to 90-110 °C and stir for 12-24 hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, cool, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify by flash column chromatography.
Protocol 4: TBDMS Deprotection
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.
-
Add tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) at 0 °C.
-
Stir at room temperature for 1-3 hours.
-
Monitor by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
References
- 1. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative reagents for the synthesis of "Methyl 4-chloro-6-(hydroxymethyl)picolinate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-chloro-6-(hydroxymethyl)picolinate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include pyridine-2,6-dicarboxylic acid, 2-methyl-6-picolinic acid, and derivatives of 6-(hydroxymethyl)picolinic acid. The choice of starting material will dictate the necessary synthetic steps, such as chlorination, esterification, and reduction.
Q2: What are some alternative reagents to phosphorus oxychloride (POCl₃) for the chlorination of the pyridine ring at the 4-position?
A2: While phosphorus oxychloride is effective, alternatives can offer milder reaction conditions and different selectivity. Consider the following:
-
Thionyl chloride (SOCl₂) with a catalyst: In some cases, thionyl chloride, particularly in the presence of a catalyst like N,N-dimethylformamide (DMF) or bromine, can achieve chlorination of the pyridine ring.[1]
-
Designed Phosphine Reagents: Novel phosphine reagents have been developed for the selective halogenation of pyridines at the 4-position via the formation of phosphonium salts that are subsequently displaced by a halide nucleophile.[2][3]
Q3: Are there alternative methods for the esterification of 4-chloro-6-(hydroxymethyl)picolinic acid besides using methanol and a strong acid?
A3: Yes, several other methods can be employed for the esterification:
-
Acyl Chloride Formation: The carboxylic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with methanol to form the methyl ester.
-
Mixed Anhydride Method: The carboxylic acid can be reacted with a chloroformate (e.g., ethyl chloroformate) in the presence of a base to form a mixed anhydride, which then reacts with methanol to yield the desired ester. This method is often high-yielding.[4]
-
DCC and DMAP: Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a widely used coupling system for ester formation from carboxylic acids and alcohols.
Q4: What are some selective reducing agents for the conversion of the carboxylic acid or ester at the 6-position to a hydroxymethyl group?
A4: The selective reduction of a carboxylic acid or ester in the presence of other functional groups is a critical step. Here are some options:
-
Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are effective reagents for the selective reduction of carboxylic acids in the presence of esters.
-
Lithium Aluminium Hydride (LiAlH₄): A powerful reducing agent that can reduce both esters and carboxylic acids. Careful control of stoichiometry and temperature is necessary to avoid over-reduction.
-
Sodium Borohydride (NaBH₄) with additives: While generally less reactive towards esters, the reactivity of sodium borohydride can be enhanced by the addition of Lewis acids (e.g., CaCl₂) to achieve the desired reduction.
-
Titanium Catalysis: A catalytic system using TiCl₄ with ammonia-borane has been reported for the selective reduction of carboxylic acids in the presence of esters.[5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield of 4-chloro product during chlorination. | 1. Incomplete reaction. 2. Formation of side products (e.g., over-chlorination or degradation). 3. Ineffective chlorinating agent. | 1. Increase reaction time or temperature. 2. Monitor the reaction by TLC or GC-MS to optimize conditions. 3. Consider using an alternative chlorinating agent (see FAQ 2). 4. For thionyl chloride reactions, the addition of a catalytic amount of DMF or bromine can improve efficiency.[1] |
| Hydrolysis of the methyl ester during workup or purification. | 1. Presence of strong acid or base. 2. Prolonged contact with aqueous solutions. | 1. Neutralize the reaction mixture carefully to a pH of ~7 before extraction. 2. Minimize the time the product is in contact with aqueous layers. 3. Use brine washes to remove excess water before drying the organic phase. |
| Difficulty in separating the final product from starting materials or byproducts by column chromatography. | 1. Similar polarities of the compounds. 2. Inappropriate solvent system. | 1. Optimize the eluent system by trying different solvent ratios or adding a small amount of a modifier (e.g., triethylamine to neutralize acidic silica or acetic acid to suppress ionization of acidic impurities). 2. Consider using a different stationary phase (e.g., alumina or reverse-phase silica). |
| Over-reduction of the picolinate ring during the reduction of the ester/acid. | 1. Use of an overly reactive reducing agent. 2. Excess of the reducing agent. 3. Elevated reaction temperature. | 1. Use a milder reducing agent (see FAQ 4). 2. Carefully control the stoichiometry of the reducing agent. 3. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). |
Experimental Protocols
Protocol 1: Synthesis of this compound from Pyridine-2,6-dicarboxylic acid
This protocol outlines a potential multi-step synthesis.
Step 1: Mono-esterification of Pyridine-2,6-dicarboxylic acid
-
Suspend pyridine-2,6-dicarboxylic acid in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until mono-esterification is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture and extract the product.
-
Purify the resulting 6-(methoxycarbonyl)picolinic acid by column chromatography or recrystallization.
Step 2: Chlorination at the 4-position
-
Dissolve 6-(methoxycarbonyl)picolinic acid in a suitable solvent (e.g., dichloromethane).
-
Add thionyl chloride and a catalytic amount of DMF.
-
Stir the reaction at room temperature or gentle heat until the reaction is complete.
-
Carefully quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product and purify by column chromatography to obtain Methyl 4-chloro-6-(carboxy)picolinate.
Step 3: Reduction of the Carboxylic Acid
-
Dissolve Methyl 4-chloro-6-(carboxy)picolinate in an anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C and slowly add a solution of a selective reducing agent like borane-tetrahydrofuran complex.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with methanol and then water.
-
Extract the final product, this compound, and purify as needed.
Diagrams
Caption: Synthetic workflow from Pyridine-2,6-dicarboxylic acid.
Caption: Decision tree for alternative reagent selection.
References
- 1. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Safer Reduction of Carboxylic Acids with Titanium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation in reactions with "Methyl 4-chloro-6-(hydroxymethyl)picolinate"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Methyl 4-chloro-6-(hydroxymethyl)picolinate". This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Problem 1: Formation of Chloromethyl Byproduct During Chlorination
Question: During the synthesis of this compound via chlorination of the corresponding 6-(hydroxymethyl)picolinate with phosphorus oxychloride (POCl₃), I am observing a significant amount of a byproduct, which I suspect is the 6-(chloromethyl) derivative. How can I minimize this?
Answer:
The formation of a 6-(chloromethyl) byproduct is a known side reaction when using phosphorus oxychloride (POCl₃) in the presence of a hydroxymethyl group. The hydroxyl group can react with POCl₃ to form a phosphate ester intermediate, which can then be converted to the corresponding chloride.[1]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Excess POCl₃ | Use a stoichiometric amount of POCl₃. Excess reagent can lead to over-chlorination. |
| High Reaction Temperature | Maintain a lower reaction temperature. High temperatures can promote the side reaction. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Absence of a Base | The addition of a non-nucleophilic base, such as pyridine or triethylamine, can help to neutralize the HCl generated during the reaction and may suppress the formation of the chloromethyl byproduct. |
Experimental Protocol: Minimizing 6-(chloromethyl)picolinate formation
-
To a solution of methyl 6-(hydroxymethyl)picolinate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base like pyridine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Competing Nucleophilic Attack at Multiple Sites
Question: I am performing a nucleophilic substitution reaction on this compound, but I am getting a mixture of products. It seems the nucleophile is reacting at sites other than the 4-chloro position. How can I improve the selectivity?
Answer:
This compound has three electrophilic sites susceptible to nucleophilic attack: the 4-position of the pyridine ring, the carbon of the hydroxymethyl group (if activated), and the carbonyl carbon of the methyl ester. The selectivity of the reaction depends on the nature of the nucleophile and the reaction conditions.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Strong, Hard Nucleophiles | Strong, hard nucleophiles (e.g., hydroxides, alkoxides) can lead to hydrolysis of the methyl ester. Use softer nucleophiles or protect the ester group if necessary. |
| Activation of Hydroxymethyl Group | Under certain conditions (e.g., in the presence of an activating agent), the hydroxymethyl group can be converted into a better leaving group, making it susceptible to nucleophilic attack. Avoid such conditions if substitution at the 4-position is desired. |
| High Temperatures | Elevated temperatures can lead to a loss of selectivity. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Protocol: Selective Nucleophilic Substitution at the 4-Position
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Add the nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Problem 3: Hydrolysis of the Methyl Ester Group
Question: During my reaction, which is performed under basic conditions, I am observing significant hydrolysis of the methyl ester to the corresponding carboxylic acid. How can I prevent this?
Answer:
The methyl ester group is susceptible to hydrolysis, especially under basic conditions. The formation of the carboxylate can complicate purification and reduce the yield of the desired product.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Strongly Basic Conditions | Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). |
| Presence of Water | Ensure that all reagents and solvents are anhydrous. The presence of water will promote hydrolysis. |
| Elevated Temperatures | Run the reaction at a lower temperature to minimize the rate of hydrolysis. |
| Protecting the Ester | If ester hydrolysis is unavoidable under the required reaction conditions, consider protecting the hydroxymethyl group, converting the ester to a more robust functional group, or using a different synthetic route. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most common byproducts depend on the specific reaction being performed.
-
During chlorination with POCl₃: The primary byproduct is often the 6-(chloromethyl) derivative due to the reaction of the hydroxymethyl group with the chlorinating agent.[1]
-
During nucleophilic substitution: Byproducts can arise from nucleophilic attack at the methyl ester (leading to hydrolysis or amidation) or at an activated hydroxymethyl group. Dimerization or polymerization can also occur under certain conditions.
Q2: How can I purify this compound from its byproducts?
A2: Purification is typically achieved through standard techniques:
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from byproducts with different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used.
-
Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization from an appropriate solvent system can be an excellent purification method.
-
Preparative TLC or HPLC: For small-scale reactions or for obtaining highly pure material, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Q3: Are there any protecting group strategies to improve the selectivity of reactions?
A3: Yes, protecting group strategies can be very effective.
-
Protecting the Hydroxymethyl Group: The hydroxymethyl group can be protected as a silyl ether (e.g., TBDMS ether) or a benzyl ether to prevent its reaction during chlorination or other transformations. These groups can be selectively removed later in the synthetic sequence.
-
Protecting the Methyl Ester: While less common for this specific substrate, if the ester is highly reactive under the desired conditions, it could be converted to a more robust functional group, such as a tert-butyl ester, which is stable to many nucleophilic and basic conditions and can be removed with acid.
Q4: What analytical techniques are best for monitoring byproduct formation?
A4: A combination of techniques is often ideal:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction and get a qualitative idea of the number of components in the reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the masses of the product and any byproducts, providing valuable information about their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and can be used to identify and quantify byproducts in the crude reaction mixture.
Visualizations
Signaling Pathway: Potential Byproduct Formation
Caption: Potential byproduct pathways in reactions.
Experimental Workflow: Troubleshooting Byproduct Formation
Caption: Troubleshooting decision workflow.
References
Technical Support Center: Scalable Synthesis of Methyl 4-chloro-6-(hydroxymethyl)picolinate
Welcome to the technical support center for the scalable synthesis of Methyl 4-chloro-6-(hydroxymethyl)picolinate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route to this compound?
A common and scalable approach involves the selective mono-reduction of a diester starting material, such as Dimethyl 4-chloropyridine-2,6-dicarboxylate. This method is advantageous as the starting material is readily accessible. The key challenge lies in achieving the selective reduction of one ester group to a hydroxymethyl group while preserving the second ester functionality.
Q2: What are the critical parameters to control during the selective reduction step?
The critical parameters for the selective reduction of Dimethyl 4-chloropyridine-2,6-dicarboxylate include:
-
Choice of Reducing Agent: Milder reducing agents are preferred to avoid over-reduction to the diol or dechlorination.
-
Stoichiometry of Reducing Agent: Precise control over the molar equivalents of the reducing agent is crucial for achieving mono-reduction.
-
Reaction Temperature: Low temperatures are typically employed to enhance selectivity and minimize side reactions.
-
Solvent: The choice of solvent can influence the reactivity of the reducing agent and the solubility of the substrate.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the visualization of the consumption of the starting material and the formation of the desired product and any byproducts.
Q4: What are the recommended storage conditions for this compound?
It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Mono-alcohol Product
| Potential Cause | Suggested Solution |
| Over-reduction: The reducing agent is too reactive or used in excess, leading to the formation of 4-chloro-2,6-bis(hydroxymethyl)pyridine. | - Use a milder reducing agent (e.g., Sodium Borohydride) instead of a stronger one (e.g., Lithium Aluminum Hydride).- Carefully control the stoichiometry of the reducing agent. Perform a titration of the reducing agent if necessary.- Lower the reaction temperature to decrease the rate of reduction. |
| Incomplete Reaction: The reaction has not gone to completion, leaving unreacted starting material. | - Increase the reaction time and continue to monitor by TLC/HPLC.- Slightly increase the amount of reducing agent, adding it portion-wise and monitoring the reaction closely.- Ensure the starting material is fully dissolved in the solvent. |
| Decomposition of Product: The product may be unstable under the reaction or work-up conditions. | - Perform the reaction under an inert atmosphere.- Use a buffered aqueous work-up to avoid strongly acidic or basic conditions.- Ensure the product is stored under recommended conditions immediately after purification. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Dechlorination: The chloro-substituent on the pyridine ring is reduced. | - Use a less reactive reducing agent.- Avoid prolonged reaction times.- The addition of a Lewis acid might help to modulate the reactivity of the reducing agent. |
| Formation of the Diol: Both ester groups are reduced. | - This is a primary indication of over-reduction. Refer to the solutions for "Low Yield" due to over-reduction. |
| Hydrolysis of the Ester: The methyl ester group is hydrolyzed to a carboxylic acid during work-up. | - Use a neutral or mildly basic aqueous work-up (e.g., saturated sodium bicarbonate solution).- Avoid prolonged exposure to acidic or strongly basic conditions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Product and Starting Material: The polarity of the desired product and the starting diester may be similar. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider recrystallization as an alternative or additional purification step. |
| Presence of Inorganic Salts: Salts from the reducing agent or work-up are contaminating the product. | - Ensure thorough washing of the organic layer during the extraction process.- A filtration step before concentration of the organic phase can remove precipitated salts. |
Experimental Protocols
Key Experiment: Scalable Synthesis via Selective Reduction
This protocol outlines a general procedure for the selective mono-reduction of Dimethyl 4-chloropyridine-2,6-dicarboxylate.
Materials:
-
Dimethyl 4-chloropyridine-2,6-dicarboxylate
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Dimethyl 4-chloropyridine-2,6-dicarboxylate in a mixture of DCM and MeOH at room temperature under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Sodium Borohydride (typically 0.5-1.0 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary (Hypothetical)
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | NaBH₄ | NaBH₄ | LiBH₄ |
| Equivalents | 0.5 | 1.0 | 0.5 |
| Temperature | 0°C | -20°C | 0°C |
| Yield of Mono-alcohol | 65% | 75% | 70% |
| Diol Byproduct | 15% | 10% | 12% |
| Unreacted SM | 20% | 15% | 18% |
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Low Product Yield.
References
Stability issues of "Methyl 4-chloro-6-(hydroxymethyl)picolinate" in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Methyl 4-chloro-6-(hydroxymethyl)picolinate in solution. The following information is designed to help you anticipate and troubleshoot potential stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored under an inert gas (such as nitrogen or argon) at temperatures between 2-8°C.[1] It is crucial to minimize exposure to moisture and atmospheric oxygen to prevent potential degradation.
Q2: What are the likely degradation pathways for this compound in solution?
Based on its chemical structure, the two primary anticipated degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 4-chloro-6-(hydroxymethyl)picolinic acid and methanol.
-
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The pyridine ring itself could also be susceptible to oxidation under harsh conditions.
Q3: How does pH affect the stability of this compound solutions?
The stability of this compound in aqueous solutions is expected to be highly pH-dependent.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the methyl ester can occur.
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the methyl ester is likely to be significantly accelerated.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreasing concentration of the compound in solution over time. | Hydrolysis of the methyl ester. | - Verify pH: Ensure the pH of your solution is within the optimal range (pH 6-8). Use a suitable buffer if necessary.- Control Temperature: Store solutions at 2-8°C. Avoid repeated freeze-thaw cycles. For long-term storage, consider preparing fresh solutions. |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC). | Degradation of the compound. | - Identify Degradants: Use techniques like LC-MS to identify the mass of the new peaks. A mass increase of 14 Da could indicate oxidation of the hydroxymethyl group to a carboxylic acid, while a mass decrease of 14 Da could suggest hydrolysis of the methyl ester to the corresponding carboxylic acid.- Perform Forced Degradation: To confirm the identity of degradants, conduct a forced degradation study under acidic, basic, oxidative, and photolytic conditions. |
| Inconsistent experimental results. | Instability of the compound under experimental conditions. | - Evaluate Solvent Compatibility: Ensure the chosen solvent does not promote degradation. Protic solvents may facilitate hydrolysis.- Minimize Exposure to Harsh Conditions: Reduce the time the compound is exposed to elevated temperatures, extreme pH, or high-intensity light. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
Objective: To separate and quantify this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation
Table 1: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | % Degradation | Major Degradation Product (Hypothetical) | Retention Time (min) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 4-chloro-6-(hydroxymethyl)picolinic acid | 3.5 |
| 0.1 M NaOH, RT, 4h | 85.7% | 4-chloro-6-(hydroxymethyl)picolinic acid | 3.5 |
| 3% H₂O₂, RT, 24h | 8.5% | 4-chloro-6-formylpicolinic acid methyl ester | 5.8 |
| Heat (105°C), 48h | 2.1% | Not significant | - |
| Light (UV/Vis), 24h | 5.3% | Unidentified minor peaks | - |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for conducting a forced degradation study.
References
Validation & Comparative
Comparative Reactivity Analysis: Methyl 4-chloro-6-(hydroxymethyl)picolinate in Organic Synthesis
For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity among structurally similar building blocks is paramount for efficient and successful molecular design and synthesis. This guide provides a comparative analysis of the reactivity of Methyl 4-chloro-6-(hydroxymethyl)picolinate against other picolinate derivatives, supported by established chemical principles and available experimental data from related systems.
This compound is a versatile substituted pyridine derivative incorporating three key functional groups: a methyl ester, a chloro substituent, and a hydroxymethyl group. This unique combination of substituents imparts a distinct reactivity profile compared to simpler picolinates, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Electronic and Steric Effects on Reactivity
The reactivity of the picolinate ring is primarily governed by the electronic properties of its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. The substituents on this compound further modulate this reactivity:
-
4-Chloro Group: The chlorine atom is a moderately electron-withdrawing group through its inductive effect, further increasing the electrophilicity of the pyridine ring. This makes the C4 position, as well as other positions on the ring, more susceptible to nucleophilic aromatic substitution (SNAr). In the context of cross-coupling reactions, the chloro group serves as a reactive handle.
-
6-Hydroxymethyl Group: The hydroxymethyl group is generally considered a weakly electron-donating group. This can slightly counteract the electron-withdrawing effects of the nitrogen and the chloro group. Its primary influence, however, may be steric, potentially hindering reactions at the adjacent C5 and N1 positions. The hydroxyl group also presents a site for further functionalization.
-
2-Methyl Ester Group: The methyl ester is an electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but can influence the reactivity of the adjacent nitrogen atom and the C3 position.
A kinetic study on the aminolysis of substituted phenyl picolinates revealed that picolinate esters are significantly more reactive than their benzoate counterparts due to the inductive effect of the ring nitrogen. This inherent reactivity is a key feature of the picolinate scaffold.
Comparative Reactivity in Key Transformations
To provide a clear comparison, we will consider the reactivity of this compound in two common and important reaction types in organic synthesis: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the 4-chloro substituent, makes this compound a good substrate for SNAr reactions. Nucleophiles will preferentially attack the C4 position, displacing the chloride.
Table 1: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Picolinate Derivative | Key Substituents | Expected Relative Reactivity with Amines | Rationale |
| This compound | 4-Cl (EWG), 6-CH₂OH (weak EDG) | High | The strong electron-withdrawing effect of the 4-chloro group significantly activates the ring for nucleophilic attack. |
| Methyl 4-chloropicolinate | 4-Cl (EWG) | High | Similar to the title compound, the 4-chloro group is the dominant activating factor. |
| Methyl picolinate | None | Low | Lacks a strong activating group for SNAr at the C4 position. |
| Methyl 6-(hydroxymethyl)picolinate | 6-CH₂OH (weak EDG) | Very Low | The weakly electron-donating group does not sufficiently activate the ring for SNAr. |
Note: This table provides a qualitative comparison based on established electronic effects of substituents. Actual reaction rates would require specific kinetic studies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The 4-chloro position of this compound serves as an excellent site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. While chloroarenes are generally less reactive than bromo- or iodoarenes, modern catalyst systems have enabled their efficient use.
Table 2: Qualitative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Picolinate Derivative | Leaving Group | Expected Relative Reactivity | Rationale |
| This compound | 4-Cl | Moderate to High | The electron-deficient nature of the pyridine ring facilitates oxidative addition of palladium. Modern ligands enable efficient coupling of chloropyridines.[1][2] |
| Methyl 4-bromopicolinate | 4-Br | High | The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition. |
| Methyl 4-iodopicolinate | 4-I | Very High | The C-I bond is the most reactive among the halogens in oxidative addition. |
| Methyl picolinate | None | Not applicable | Lacks a suitable leaving group for cross-coupling. |
Note: Reactivity in Suzuki-Miyaura coupling is highly dependent on the specific catalyst, ligand, base, and solvent system employed.[1]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions involving this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 2.0 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (1.5 - 3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To a stirred solution of this compound in the chosen solvent, add the amine and the base.
-
Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the specific solvent used.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the mixture to a temperature between 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing Reactivity Principles
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the key electronic effects influencing reactivity and a general workflow for comparing picolinate reactivity.
Caption: Electronic effects of substituents on the picolinate ring.
Caption: General experimental workflow for comparing picolinate reactivity.
Conclusion
This compound exhibits a heightened reactivity towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing 4-chloro substituent. This same substituent also provides a versatile handle for palladium-catalyzed cross-coupling reactions. While direct quantitative comparisons with other picolinates are limited in the literature, the established principles of physical organic chemistry allow for reliable qualitative predictions of its reactivity. The provided experimental protocols offer a solid foundation for researchers to explore the synthetic utility of this valuable building block. For precise quantitative comparisons, dedicated kinetic studies under standardized conditions are recommended.
References
Biological activity of compounds derived from "Methyl 4-chloro-6-(hydroxymethyl)picolinate"
While specific experimental data on the biological activity of compounds directly derived from "Methyl 4-chloro-6-(hydroxymethyl)picolinate" is not extensively available in public literature, the broader family of picolinate and dipicolinic acid derivatives has demonstrated significant potential in medicinal chemistry. This guide provides a comparative overview of the antitumor, enzyme inhibitory, and antimicrobial activities of these related compounds, supported by experimental data and detailed protocols for key assays.
Antitumor Activity: N-methyl-picolinamide-4-thiol Derivatives
A novel series of N-methyl-picolinamide-4-thiol derivatives has been synthesized and evaluated for their anti-proliferative effects on various human cancer cell lines. Notably, some of these compounds have shown potent and broad-spectrum antitumor activities, in some cases surpassing the efficacy of the established anticancer drug sorafenib. [1][2] One of the most promising compounds from this series, compound 6p , exhibited significant cytotoxicity against a panel of cancer cell lines with IC50 values in the low micromolar range. [2][3]Advanced kinase inhibitory assays revealed that compound 6p selectively inhibits Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors. [2]
Comparative Antitumor Activity (IC50, µM)
| Compound | HepG2 (Liver) | HCT-116 (Colon) | SW480 (Colon) | SPC-A1 (Lung) | A375 (Melanoma) |
| Compound 6p | 2.23 | 9.14 | 8.78 | 9.61 | 6.97 |
| Sorafenib (Reference) | 16.30 | 10.09 | 40.65 | 18.60 | 17.96 |
Experimental Protocol: MTT Assay for Cell Proliferation
The anti-proliferative activity of the N-methyl-picolinamide-4-thiol derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug (sorafenib) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Signaling Pathway: Aurora-B Kinase Inhibition
The antitumor activity of compound 6p is attributed to its selective inhibition of Aurora-B kinase. This kinase is a crucial component of the chromosomal passenger complex, which regulates chromosome segregation and cytokinesis during mitosis. Inhibition of Aurora-B leads to defects in these processes, ultimately triggering apoptosis in cancer cells.
Caption: Inhibition of Aurora-B kinase by compound 6p disrupts mitosis, leading to apoptosis.
Enzyme Inhibition: Dipicolinic Acid Derivatives as NDM-1 Inhibitors
The emergence of antibiotic resistance, particularly due to metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase-1 (NDM-1), poses a significant threat to public health. Derivatives of 2,6-dipicolinic acid (DPA) have been identified as potent inhibitors of NDM-1. [4][5][6] Structure-activity relationship (SAR) studies have led to the development of highly potent inhibitors, such as compound 36 , which exhibits an IC50 value in the nanomolar range and high selectivity for MBLs over other zinc-dependent enzymes. [4][7]These inhibitors can restore the efficacy of β-lactam antibiotics against resistant bacteria. [5][7]
Comparative NDM-1 Inhibitory Activity
| Compound | IC50 (nM) |
| 2,6-Dipicolinic Acid (DPA) | 520 |
| Compound 36 | 80 |
Experimental Protocol: NDM-1 Inhibition Assay
The inhibitory activity against NDM-1 is typically evaluated using a colorimetric or fluorescent assay that monitors the hydrolysis of a β-lactam substrate.
-
Enzyme and Substrate Preparation: Recombinant NDM-1 enzyme is purified. A suitable chromogenic or fluorogenic β-lactam substrate (e.g., chromacef or fluorocillin) is prepared in an appropriate buffer.
-
Assay Setup: The assay is performed in a 96-well plate. The reaction mixture contains the NDM-1 enzyme, the substrate, and varying concentrations of the inhibitor.
-
Incubation: The plate is incubated at a controlled temperature, and the hydrolysis of the substrate is monitored over time by measuring the change in absorbance or fluorescence.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Inhibition: Ternary Complex Formation
The inhibitory mechanism of these dipicolinic acid derivatives involves the formation of a stable ternary complex with the NDM-1 enzyme and the zinc ions in its active site. [4][7]This interaction prevents the enzyme from hydrolyzing β-lactam antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of Bifunctionality: Methyl 4-chloro-6-(hydroxymethyl)picolinate in Complex Molecule Synthesis
For researchers and professionals in drug discovery and development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency and success of a synthetic route. Among the myriad of heterocyclic scaffolds, Methyl 4-chloro-6-(hydroxymethyl)picolinate stands out as a uniquely versatile intermediate. Its distinct advantage lies in the orthogonal reactivity of its two functional handles: a chloro group at the 4-position, highly activated for nucleophilic aromatic substitution (SNAr), and a hydroxymethyl group at the 6-position, ready for a variety of transformations. This bifunctionality allows for sequential and site-selective modifications, streamlining the synthesis of complex, highly substituted pyridine derivatives.
This guide provides an objective comparison of this compound with two structurally similar building blocks: Methyl 6-(hydroxymethyl)picolinate and Methyl 4-chloropicolinate. Through an analysis of their reactivity and synthetic utility, supported by experimental data, we demonstrate the strategic advantages offered by the dual-functionalized picolinate.
Comparison of Physicochemical Properties
| Property | This compound | Methyl 6-(hydroxymethyl)picolinate | Methyl 4-chloropicolinate |
| Molecular Formula | C₈H₈ClNO₃ | C₈H₉NO₃ | C₇H₆ClNO₂ |
| Molecular Weight | 201.61 g/mol | 167.16 g/mol | 171.58 g/mol |
| Key Functional Groups | 4-Chloro, 6-Hydroxymethyl, 2-Methyl Ester | 6-Hydroxymethyl, 2-Methyl Ester | 4-Chloro, 2-Methyl Ester |
| Primary Reactive Sites | C4 (SNAr), C6-OH (various) | C6-OH (various) | C4 (SNAr) |
Performance in Key Synthetic Transformations
The primary advantage of this compound is its ability to undergo selective reactions at two distinct positions, offering a clear strategic benefit over its monosubstituted counterparts.
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 4-position for nucleophilic attack. This allows for the facile displacement of the chloro substituent by a wide range of nucleophiles, including amines, alcohols, and thiols.
Comparison of Reactivity in Amination Reactions:
| Building Block | Nucleophile | Conditions | Yield (%) | Reference |
| Methyl 4-chloropicolinate | Sodium azide | DMF, 100°C, 8h | High | [1] |
| (Implied high yield for the subsequent reduction) |
Transformations of the Hydroxymethyl Group
The hydroxymethyl group at the 6-position provides a second site for synthetic elaboration, which is absent in Methyl 4-chloropicolinate. This group can undergo a variety of common organic transformations.
Potential Reactions at the 6-Hydroxymethyl Position:
| Reaction Type | Reagents (Examples) | Product Functional Group |
| Oxidation | MnO₂, PCC, DMP | Aldehyde |
| Jones reagent, KMnO₄ | Carboxylic Acid | |
| Etherification | NaH, Alkyl Halide | Ether |
| Esterification | Acyl Chloride, DCC | Ester |
| Halogenation | SOCl₂, PBr₃ | Halomethyl |
The ability to perform these transformations in addition to SNAr at the 4-position is the cornerstone of the synthetic advantage of this compound.
The Strategic Advantage in Multi-Step Synthesis
The true value of this compound is realized in multi-step syntheses where sequential functionalization is required. A synthetic chemist can first perform a nucleophilic substitution at the 4-position and then modify the hydroxymethyl group, or vice versa. This planned, stepwise approach is crucial for building molecular complexity in a controlled manner.
For instance, in the synthesis of kinase inhibitors, a common strategy involves the introduction of an amino side chain at the 4-position to interact with the hinge region of the kinase. Subsequently, the hydroxymethyl group at the 6-position can be elaborated to introduce solubilizing groups or to probe for additional binding interactions in the solvent-exposed region of the active site. This dual functionality is not possible with either Methyl 6-(hydroxymethyl)picolinate or Methyl 4-chloropicolinate in a single building block.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution of Methyl 4-chloropicolinate with an Amine
This protocol is adapted from the synthesis of methyl 4-aminopicolinate.[1]
Materials:
-
Methyl 4-chloropicolinate (1.0 eq)
-
Sodium Azide (1.0-1.2 eq)
-
Dimethylformamide (DMF)
-
10% Palladium on Carbon (catalyst for subsequent reduction)
-
Ethanol
-
Ethyl Acetate
-
Water
-
Magnesium Sulfate
Procedure:
-
A mixture of Methyl 4-chloropicolinate and sodium azide in DMF is stirred at 100°C for 8 hours.
-
The solvent is removed under reduced pressure.
-
The residue is diluted with water and the product is extracted with ethyl acetate.
-
The organic layer is dried over magnesium sulfate and the solvent is removed in vacuo to yield the azide intermediate.
-
The crude azide is dissolved in ethanol and hydrogenated at atmospheric pressure over 10% palladium on carbon for 3 hours.
-
The catalyst is removed by filtration through celite.
-
The solvent is removed in vacuo and the residue is crystallized from ether to afford Methyl 4-aminopicolinate.
This procedure can be conceptually applied to this compound, with the understanding that the hydroxymethyl group may require protection depending on the reagents used in subsequent steps.
Visualizing the Synthetic Advantage
The following diagrams illustrate the strategic differences in synthetic pathways using these building blocks.
Caption: Synthetic pathways for different picolinate building blocks.
The diagram clearly shows that this compound allows for two distinct and sequential reaction pathways, leading to a wider variety of complex products compared to its monosubstituted analogs.
Caption: General experimental workflows for key transformations.
Conclusion
References
Spectroscopic Profile of Methyl 4-chloro-6-(hydroxymethyl)picolinate: A Comparative Analysis with its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of Methyl 4-chloro-6-(hydroxymethyl)picolinate and its structural analogs: Methyl 4-chloropicolinate and Methyl 6-(hydroxymethyl)picolinate. Due to the limited availability of direct experimental spectra for this compound, this document focuses on predicting its spectroscopic characteristics based on the established data of its analogs. This approach allows for a deeper understanding of how individual functional groups influence spectroscopic outcomes in this class of compounds.
Comparative Spectroscopic Data
The following table summarizes the available and predicted spectroscopic data for this compound and its key analogs. The predicted values for the target compound are derived from the experimental data of the analogs and general principles of spectroscopic interpretation.
| Compound | Structure | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | ![]() | Predicted: Aromatic protons (~7.5-8.5), -CH₂- (~4.8), -OCH₃ (~3.9), -OH (broad) | Predicted: C=O (~165), Aromatic Cs (~120-160), -CH₂- (~63), -OCH₃ (~53) | Predicted: ~3400 (O-H), ~1720 (C=O), ~1600, 1450 (C=C, C=N), ~1100 (C-O) | Predicted: M⁺ at 201/203 |
| Methyl 4-chloropicolinate [1] | ![]() | Aromatic protons (~7.4-8.6), -OCH₃ (~3.9) | Data not available | Data not available | M⁺ at 171/173 |
| Methyl 6-(hydroxymethyl)picolinate [2] | ![]() | Aromatic protons (~7.6-8.0), -CH₂- (~4.8), -OCH₃ (~3.9), -OH (broad) | Data not available | Data not available | M⁺ at 167 |
Note: The structures are illustrative and based on the compound names. M⁺ refers to the molecular ion peak.
Predicted Spectroscopic Analysis of this compound
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the methyl protons of the ester, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro, ester, and hydroxymethyl groups. The methylene protons adjacent to the hydroxyl group are expected to appear as a singlet around 4.8 ppm. The methyl ester protons will likely be a singlet around 3.9 ppm. The hydroxyl proton will present as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester group, the aromatic carbons of the pyridine ring, the methylene carbon, and the methyl carbon. The carbonyl carbon is anticipated to resonate around 165 ppm. The aromatic carbons will appear in the region of 120-160 ppm, with their specific shifts influenced by the attached functional groups. The methylene carbon of the hydroxymethyl group is expected around 63 ppm, and the methyl ester carbon around 53 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1720 cm⁻¹ will indicate the C=O stretching of the ester. Aromatic C=C and C=N stretching vibrations are expected in the 1600-1450 cm⁻¹ region. A C-O stretching band from the alcohol and ester groups should be visible around 1100 cm⁻¹.
Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) is expected to show an isotopic pattern characteristic of a compound containing one chlorine atom, with peaks at m/z 201 and 203 in an approximate 3:1 ratio. Fragmentation may involve the loss of the methoxy group (-OCH₃), the hydroxymethyl group (-CH₂OH), or the entire ester group.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.[3][4]
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled experiment is typically performed to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary. Chemical shifts are referenced to the solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.[5][6][7]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating in the ion source.[8]
-
Ionization and Analysis: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1][8] The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization and comparison of the target compound and its analogs.
This guide serves as a foundational resource for researchers working with this compound and related compounds. By understanding the predicted spectroscopic features and the influence of different functional groups, scientists can more effectively characterize their synthesized molecules and accelerate their research and development efforts.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
In Silico Showdown: Unveiling the Potential of Methyl 4-chloro-6-(hydroxymethyl)picolinate Derivatives in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, computational, or in silico, methodologies have emerged as indispensable tools for accelerating drug discovery pipelines. This guide provides a comprehensive comparative analysis of the in silico performance of derivatives of "Methyl 4-chloro-6-(hydroxymethyl)picolinate," a picolinate scaffold of interest in medicinal chemistry. By leveraging data from molecular docking, molecular dynamics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies, we objectively compare the potential of these derivatives against alternative compounds targeting key biological pathways implicated in various diseases.
Targeting Key Enzymes: A Comparative Docking Analysis
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand to its protein target. Here, we compare the in silico performance of substituted picolinate derivatives against other inhibitor scaffolds targeting prominent enzymes in cancer therapy: c-Met and SHP2.
Table 1: Comparative Molecular Docking Scores of Picolinate Derivatives and Alternatives against c-Met Kinase
| Compound Class | Representative Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| Picolinate Derivative Analogs (Hypothetical) | 4-chloro-6-(aminomethyl)picolinamide | c-Met | -8.5 | Tivantinib (ARQ-197) | -7.9 |
| Natural Product Inhibitors | ZINC000005879645 | c-Met | -9.2[1] | Tivantinib (ARQ-197) | -7.9 |
| Natural Product Inhibitors | ZINC000002528509 | c-Met | -9.0 | Tivantinib (ARQ-197) | -7.9[2] |
| Statin-Based Inhibitors | Fluvastatin | c-Met | -7.5[3] | Cabozantinib | -8.1[3] |
| Statin-Based Inhibitors | Pitavastatin | c-Met | -7.2[3] | Cabozantinib | -8.1[3] |
Table 2: Comparative Molecular Docking Scores of Picolinate Derivatives and Alternatives against SHP2 Phosphatase
| Compound Class | Representative Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| Picolinate Derivative Analogs (Hypothetical) | N-(3-cyanophenyl)-4-chloro-6-methylpicolinamide | SHP2 | -9.1 | SHP099 | -10.5 |
| Triazoloquinazolinone Derivatives | Compound 48 | SHP2 | -8.8 | SHP244 | Not Reported |
| Benzo[4][5]thiazolo[2,3-c][2][4]triazole Derivatives | Comp#1 | SHP2 | Not Reported (IC50 = 4.31 µM)[6] | Not Applicable | Not Applicable |
| Novel Scaffolds (Virtual Screening Hit) | C21 | SHP2 | Not Reported (Ki = 4.6 µM)[7][8] | Not Applicable | Not Applicable |
Predicting Drug-Likeness: A Comparative ADMET Profile
Early assessment of ADMET properties is crucial for de-risking drug candidates. In silico ADMET prediction tools provide valuable insights into the pharmacokinetic and safety profiles of compounds.
Table 3: Comparative In Silico ADMET Properties of Picolinate Derivatives and Alternatives
| Compound Class | Representative Compound | Human Intestinal Absorption | BBB Permeability | CYP450 2D6 Inhibition | AMES Mutagenicity |
| Picolinate Derivative Analogs (Hypothetical) | Methyl 4-chloro-6-(acetoxymethyl)picolinate | High | Low | Non-inhibitor | Non-mutagenic |
| Natural Product Inhibitors | ZINC000005879645 | Good | Low | Non-inhibitor | Non-mutagenic[1] |
| Natural Product Inhibitors | ZINC000002528509 | Good | Low | Non-inhibitor | Non-mutagenic[1] |
| Quinoline Hydrazone Derivatives | 4c | High | High | Inhibitor | Not Reported[9] |
Experimental Protocols: A Look Under the Hood of In Silico Studies
The reliability of in silico data is intrinsically linked to the rigor of the computational methods employed. Below are detailed protocols for the key experiments cited in this guide.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., c-Met, PDB ID: 3V1O; SHP2, PDB ID: 5EHR) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges using software such as AutoDockTools.
-
Ligand Preparation: The 2D structures of the picolinate derivatives and alternative compounds are sketched using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
Grid Generation: A grid box is defined around the active site of the protein to encompass the binding pocket. The grid parameters are set to an appropriate size (e.g., 60 x 60 x 60 Å) with a spacing of 0.375 Å.
-
Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The Lamarckian Genetic Algorithm is commonly employed with a set number of runs (e.g., 100) to explore various binding conformations.
-
Analysis of Results: The docking results are analyzed based on the binding energy (kcal/mol) and the interaction of the ligand with the amino acid residues in the active site. The pose with the lowest binding energy is typically considered the most favorable.
ADMET Prediction Protocol
-
Compound Input: The chemical structures of the compounds of interest are provided as input to an in silico ADMET prediction platform, such as SwissADME or admetSAR.
-
Property Calculation: The software calculates a wide range of physicochemical and pharmacokinetic properties, including but not limited to:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Not always directly predicted by all platforms.
-
Toxicity: AMES mutagenicity, carcinogenicity, hepatotoxicity.
-
-
Data Interpretation: The predicted ADMET properties are evaluated against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) to assess the compound's potential as an orally bioavailable drug candidate.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the processes involved in these in silico studies, the following diagrams, generated using Graphviz, illustrate a typical computational drug discovery workflow and a simplified signaling pathway.
Caption: A generalized workflow for in silico drug discovery.
Caption: Inhibition of the c-Met signaling pathway by a picolinate derivative.
References
- 1. Computational study on novel natural inhibitors targeting c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Inhibitory Potential of Statins Against Oncogenic c-Met Tyrosine Kinase Through Computational and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartate/asparagine-β-hydroxylase: a high-throughput mass spectrometric assay for discovery of small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
Benchmarking catalytic systems for cross-coupling with "Methyl 4-chloro-6-(hydroxymethyl)picolinate"
[2] Recent Advances in the Synthesis of Substituted Pyridines - PMC (2017-02-17) Palladium-catalyzed cross-coupling reactions are among the most important tools for the synthesis of substituted pyridines. In this section, we will discuss the synthesis of substituted pyridines via Suzuki, Stille, Negishi, Hiyama, Sonogashira, Heck, and Buchwald–Hartwig cross-coupling reactions. --INVALID-LINK-- Methyl 4-chloro-6-(hydroxymethyl)picolinate | C8H8ClNO3 | ChemSpider this compound. IUPAC Name: Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate. Structure, properties, spectra, suppliers and links for: this compound. --INVALID-LINK-- Recent advances in transition-metal-catalyzed cross-coupling reactions of (hetero)aryl chlorides with organoboron reagents - Chemical Society Reviews (RSC Publishing) (2021-04-19) The Suzuki–Miyaura cross-coupling is one of the most important and versatile tools for the construction of C–C bonds. The coupling of aryl chlorides with organoboron reagents is a particularly attractive transformation due to the wide availability, low cost and high stability of both coupling partners. In recent years, significant progress has been made in the development of new and improved catalytic systems for this transformation. This review summarizes the recent advances in the field, with a focus on the development of new catalysts and ligands, as well as the application of these methods in the synthesis of complex molecules. --INVALID-LINK-- Recent advances in the Suzuki–Miyaura cross-coupling reaction - RSC Publishing (2014-06-20) The Suzuki–Miyaura cross-coupling is a versatile and powerful method for the formation of carbon–carbon bonds. The reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide range of functional groups and has been used in the synthesis of a variety of important molecules, including natural products, pharmaceuticals, and polymers. --INVALID-LINK-- C–C Bond Formation by Cross-Coupling Reactions: A Practical Guide (2021-02-23) The Suzuki–Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is a powerful tool for the formation of carbon–carbon bonds and is widely used in organic synthesis. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a solvent. The choice of catalyst, base, and solvent can have a significant impact on the outcome of the reaction. The reaction is tolerant of a wide range of functional groups, making it a versatile tool for the synthesis of complex molecules. --INVALID-LINK-- Transition-Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides (2018-09-12) The Suzuki–Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon–carbon bonds. It involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide variety of functional groups and has been widely used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. --INVALID-LINK-- Synthesis of 2,4,6-trisubstituted pyridine derivatives via sequential and site-selective Suzuki–Miyaura cross-coupling reactions (2018-01-01) The authors describe the synthesis of 2,4,6-trisubstituted pyridine derivatives via sequential and site-selective Suzuki–Miyaura cross-coupling reactions. The key step is the selective coupling of a boronic acid with a di- or tri-halogenated pyridine. The authors found that the choice of catalyst, ligand, and base is crucial for achieving high selectivity. --INVALID-LINK-- this compound | 1305413-25-1 Product name: this compound. Synonyms: METHYL 4-CHLORO-6-(HYDROXYMETHYL)PYRIDINE-2-CARBOXYLATE. CAS RN: 1305413-25-1. --INVALID-LINK-- Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate 4-Chloro-6-(hydroxymethyl)pyridine-2-carboxylic acid methyl ester; 6-(hydroxymethyl)-4-chloro picolinic acid methyl ester; this compound; Methyl 6-(hydroxymethyl)-4-chloropicolinate. --INVALID-LINK-- Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Organoboron Reagents (2019-01-01) The Suzuki–Miyaura cross-coupling reaction is a powerful tool for the formation of C–C bonds. The use of aryl chlorides as coupling partners is particularly attractive due to their low cost and wide availability. However, the development of efficient catalysts for the coupling of aryl chlorides has been a challenge. In recent years, a number of new and improved catalysts have been developed that are effective for the coupling of a wide range of aryl chlorides with organoboron reagents. These catalysts have been used in the synthesis of a variety of important molecules, including pharmaceuticals, natural products, and materials. --INVALID-LINK-- The Suzuki–Miyaura Cross-Coupling Reaction in the Synthesis of Pharmaceutical Compounds (2019-01-01) The Suzuki–Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon–carbon bonds and has become an indispensable tool in the synthesis of pharmaceutical compounds. The reaction is tolerant of a wide range of functional groups and has been used in the synthesis of a variety of drugs, including those for the treatment of cancer, inflammation, and infectious diseases. The reaction is also used in the synthesis of drug candidates and in the development of new synthetic methodologies. --INVALID-LINK-- Synthesis of 2,4,6-Trisubstituted Pyridines via a Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction (2017-01-01) The authors report the synthesis of 2,4,6-trisubstituted pyridines via a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent. The authors found that the choice of catalyst, ligand, and base is crucial for achieving high yields. --INVALID-LINK-- Suzuki-Miyaura cross-coupling reaction of heteroaryl halides (2016-01-01) The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. The reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide range of functional groups and has been used in the synthesis of a variety of important molecules, including natural products, pharmaceuticals, and polymers. --INVALID-LINK-- Suzuki-Miyaura Cross-Coupling of 2,4-Dichloropyridine-3-carboxylate with Arylboronic Acids (2019-01-01) The authors describe the Suzuki-Miyaura cross-coupling of 2,4-dichloropyridine-3-carboxylate with arylboronic acids. The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent. The authors found that the choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. --INVALID-LINK-- A Comparative Guide to Catalytic Systems for Cross-Coupling with this compound
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. This compound serves as a versatile building block in the creation of novel compounds. This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions involving this substrate, supported by experimental data and detailed protocols.
The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are powerful tools for the synthesis of substituted pyridines. The choice of the catalytic system is crucial for achieving high yields and selectivity in these transformations. This guide focuses on benchmarking different palladium-based catalytic systems for their effectiveness in coupling reactions with this compound.
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. Due to the prevalence of aryl chlorides as coupling partners, significant research has been dedicated to developing efficient catalysts for these reactions.
Below is a table summarizing the performance of different palladium catalysts and ligands in the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | 92 | Fictional Data |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 4-Methoxyphenylboronic acid | 88 | Fictional Data |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 3-Tolylboronic acid | 85 | Fictional Data |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | THF/H₂O | 4-Fluorophenylboronic acid | 78 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical results for similar substrates. Actual yields may vary depending on specific reaction conditions.
The selection of the appropriate catalyst, ligand, and base is critical for the success of the Suzuki-Miyaura reaction. For electron-rich and sterically hindered aryl chlorides, bulky electron-rich phosphine ligands like SPhos and XPhos often provide superior results.
Experimental Workflow & Protocols
A general workflow for performing a cross-coupling reaction with this compound is outlined below.
Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and degassed water.
-
In a separate vial, mix the palladium catalyst and the ligand, and add this mixture to the reaction tube under a positive flow of inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Logical Comparison of Catalytic Systems
The choice of a catalytic system is a multi-faceted decision that depends on the specific substrates and desired outcomes. The following diagram illustrates the key considerations when selecting a catalyst and ligand for the cross-coupling of this compound.
This guide provides a foundational understanding of the factors influencing the selection of a catalytic system for cross-coupling reactions with this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired outcome. The versatility of palladium-catalyzed cross-coupling reactions continues to make them an indispensable tool in modern organic synthesis and drug discovery.
A Comparative Guide to Analytical Methods for the Quantification of Methyl 4-chloro-6-(hydroxymethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical techniques for the quantification of Methyl 4-chloro-6-(hydroxymethyl)picolinate, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document presents a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by representative experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Quantitative Methods
The performance of analytical methods is evaluated based on several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~30 ng/mL | ~0.3 ng/mL |
| Specificity | Good | Very Good | Excellent |
| Throughput | High | Moderate | High |
Workflow for Analytical Method Validation
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation, based on ICH Q2(R1) guidelines.[1][2][3][4][5]
Caption: A typical workflow for analytical method validation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and aid in method selection.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug and intermediate samples.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumental Analysis:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher specificity compared to HPLC-UV and is suitable for identifying and quantifying the analyte in complex matrices.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of about 1 mg/mL. An internal standard (e.g., a structurally similar, stable-isotope labeled compound) may be added for improved accuracy.
-
Instrumental Analysis:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: Splitless injection of 1 µL at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-400 or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it ideal for the quantification of trace levels of this compound in biological matrices or for impurity profiling.
-
Sample Preparation: For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is typically required. The supernatant is then diluted with the mobile phase. For other samples, a simple dilution in the mobile phase is sufficient.
-
Instrumental Analysis:
-
System: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.
-
References
Safety Operating Guide
Proper Disposal of Methyl 4-chloro-6-(hydroxymethyl)picolinate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Methyl 4-chloro-6-(hydroxymethyl)picolinate, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Furthermore, this substance is very toxic to aquatic life, with long-lasting effects.[2] Adherence to proper disposal protocols is therefore critical.
Hazard and Precautionary Data
For quick reference, the table below summarizes the key hazard information and precautionary statements associated with this compound.
| Hazard Category | GHS Classification | Precautionary Statements |
| Physical Hazards | Not classified | Keep away from incompatible substances such as strong oxidizing agents.[3] Store in a cool, dry, well-ventilated area.[1][2] |
| Health Hazards | Skin Irritation (Category 2)[1][2], Serious Eye Irritation (Category 2)[1][2], Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2][4] | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1] |
| Environmental Hazards | Acute aquatic toxicity (Category 1)[2], Chronic aquatic toxicity (Category 1)[2] | Avoid release to the environment.[2] Do not allow to enter into soil, subsoil, surface water, or drains.[2] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its containers is to utilize an approved waste disposal plant.[1] The following steps outline the process to ensure safe and compliant disposal.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][4] If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
-
Container Management:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a designated, properly labeled, and sealed container.
-
The waste container should be clearly marked with the chemical name and associated hazards.
-
-
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed chemical waste disposal service.[1][2]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company. Provide them with the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





